Product packaging for Penehyclidine(Cat. No.:CAS No. 87827-02-9)

Penehyclidine

Número de catálogo: B1675862
Número CAS: 87827-02-9
Peso molecular: 315.4 g/mol
Clave InChI: GTKRIWMDLNOSLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Penequinine, also known as Penehyclidine, is a small molecule with the chemical formula C20H29NO2 and a molecular weight of 315.457 g/mol . It is currently an investigational compound in clinical research. One key area of study is its potential preventive effects on postoperative pulmonary complications, as evidenced by its inclusion in clinical trials . Researchers can access this compound to explore its pharmacological profile and mechanism of action, which is an area requiring further scientific elucidation . Its structure, a 1-azabicyclo[2.2.2]octane derivative, provides a foundation for biochemical and biophysical studies. This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO2 B1675862 Penehyclidine CAS No. 87827-02-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKRIWMDLNOSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007814
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87827-02-9
Record name Penehyclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87827-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penehyclidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087827029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penequinine, Penehyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENEQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353CX8CSHD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Penehyclidine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications and Mechanisms of Penehyclidine Hydrochloride

Executive Summary

This compound hydrochloride (PHC) is a potent anticholinergic agent with a selective antagonist profile for M1 and M3 muscarinic acetylcholine receptors.[1] Developed in China, it has established clinical applications as a reversal agent for organophosphorus poisoning and as a preanesthetic medication.[1] Emerging evidence also supports its utility in the prevention of postoperative nausea and vomiting (PONV) and as a potential therapeutic for chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacology, clinical efficacy, and underlying molecular mechanisms of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound hydrochloride exerts its pharmacological effects primarily through the competitive antagonism of M1 and M3 muscarinic acetylcholine receptors.[2] This selectivity allows for targeted inhibition of cholinergic responses in various tissues while minimizing the M2 receptor-mediated cardiovascular side effects commonly associated with non-selective anticholinergics like atropine.[1]

Receptor Selectivity
Signaling Pathways

This compound hydrochloride has been shown to modulate several key intracellular signaling pathways, contributing to its anti-inflammatory and cytoprotective effects.

  • NF-κB Pathway: this compound hydrochloride can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway is implicated in the inflammatory response in COPD. This compound hydrochloride has been observed to inhibit this pathway.

  • mTOR/Keap1/Nrf2 Pathway: this compound hydrochloride has been shown to modulate the mTOR/Keap1/Nrf2 signaling pathway, which is involved in cellular stress responses and autophagy.

Diagram: this compound Hydrochloride's Core Mechanism of Action

Penehyclidine_Hydrochloride_Mechanism cluster_receptor Muscarinic Acetylcholine Receptors M1_Receptor M1 Receptor Cellular_Response_M1M3 Glandular Secretion Smooth Muscle Contraction M1_Receptor->Cellular_Response_M1M3 Activates M3_Receptor M3 Receptor M3_Receptor->Cellular_Response_M1M3 Activates M2_Receptor M2 Receptor Cellular_Response_M2 Decreased Heart Rate M2_Receptor->Cellular_Response_M2 Activates PHC This compound Hydrochloride PHC->M1_Receptor PHC->M3_Receptor Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Acetylcholine->M3_Receptor Acetylcholine->M2_Receptor

Caption: this compound hydrochloride selectively antagonizes M1 and M3 muscarinic receptors.

Clinical Applications and Efficacy

Organophosphorus Poisoning

This compound hydrochloride is a cornerstone in the management of acute organophosphorus pesticide poisoning (AOPP). It effectively counteracts the muscarinic and nicotinic symptoms arising from acetylcholinesterase inhibition.

Table 1: Efficacy of this compound Hydrochloride in Acute Organophosphorus Pesticide Poisoning (AOPP)

Outcome MetricThis compound HCl vs. AtropineThis compound HCl + Atropine vs. Atropine AloneReference
Cure Rate Higher (RR: 1.16, 95% CI: 1.08–1.24)Higher
Mortality Rate Lower (RR: 0.35, 95% CI: 0.19–0.65)Lower
Incidence of Restlessness Lower (RR: 0.26, 95% CI: 0.22–0.29)-
Hospitalization Time ShorterShorter

RR: Risk Ratio; CI: Confidence Interval.

Preanesthetic Medication

As a preanesthetic medication, this compound hydrochloride is utilized to reduce respiratory secretions, inhibit vagal reflexes, and induce sedation. Its M3 receptor antagonism leads to bronchodilation and decreased mucus production, which is advantageous during anesthesia.

Postoperative Nausea and Vomiting (PONV)

Recent meta-analyses have highlighted the efficacy of this compound hydrochloride in the prevention of PONV.

Table 2: Efficacy of this compound Hydrochloride in Preventing Postoperative Nausea and Vomiting (PONV)

Outcome MetricThis compound HCl vs. ControlReference
Incidence of PONV Reduced (RR: 0.64, 95% CI: 0.50-0.82)
Requirement for Rescue Antiemetics Reduced (RR: 0.46, 95% CI: 0.22-0.96)
Incidence of Dry Mouth Increased (RR: 2.64, 95% CI: 1.98-3.50)

RR: Risk Ratio; CI: Confidence Interval.

Chronic Obstructive Pulmonary Disease (COPD)

The bronchodilatory and anti-inflammatory properties of this compound hydrochloride make it a promising candidate for the management of COPD. By blocking M3 receptors in the airway smooth muscle, it leads to bronchodilation. Furthermore, its inhibitory effects on inflammatory signaling pathways may help to mitigate the chronic inflammation characteristic of COPD.

Pharmacokinetics

Following intramuscular administration in healthy adults, this compound hydrochloride is rapidly absorbed, with detection in the blood within 2 minutes. It is widely distributed throughout the body, with the highest concentrations found in the submandibular glands, followed by the lungs, spleen, and other organs. The primary routes of elimination are through urine and feces, with approximately 94.17% of the dose excreted within 24 hours. In rats, metabolites have been identified as oxygenated and hydroxylated products of the parent compound.

Table 3: Pharmacokinetic Parameters of this compound Hydrochloride

ParameterValueSpeciesReference
Time to Detection in Blood (Tdet) 2 minutesHuman
Peak Blood Concentration Time (Tmax) ~34 minutesHuman
Peak Blood Concentration (Cmax) ~13.20 µg/LHuman
24-hour Excretion 94.17%Not Specified

Experimental Protocols

Animal Model of Organophosphate Poisoning

A common experimental model to evaluate the efficacy of this compound hydrochloride in organophosphate poisoning involves the use of rats.

  • Animal Model: Wistar rats.

  • Poisoning Agent: Dichlorvos, administered subcutaneously at a lethal dose (e.g., 25 mg/kg).

  • Treatment: this compound hydrochloride administered intramuscularly at varying doses (e.g., 3-30 mg/kg) prior to or following dichlorvos administration.

  • Endpoints: Survival rate at specific time points (e.g., 10 minutes, 24 hours), time to onset of symptoms, and time to death.

Western Blot Analysis of NF-κB Pathway

To investigate the effect of this compound hydrochloride on the NF-κB pathway, the following general protocol can be employed.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW264.7 macrophages) is cultured and pre-treated with various concentrations of this compound hydrochloride for a specified duration (e.g., 1 hour). Subsequently, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from the cells using a commercial extraction kit.

  • Western Blotting:

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram: Experimental Workflow for NF-κB Pathway Analysis

NFkB_Workflow Cell_Culture Cell Culture (e.g., RAW264.7) Treatment PHC Pre-treatment followed by LPS Stimulation Cell_Culture->Treatment Protein_Extraction Nuclear & Cytoplasmic Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis (p-p65, IκBα) Protein_Extraction->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing the effect of PHC on the NF-κB pathway.

Conclusion

This compound hydrochloride is a valuable anticholinergic drug with a well-defined role in the treatment of organophosphorus poisoning and as a preanesthetic agent. Its selective M1/M3 receptor antagonism provides a favorable therapeutic window, minimizing cardiovascular side effects. The growing body of evidence for its efficacy in preventing PONV and its potential in treating COPD, coupled with its modulatory effects on key inflammatory signaling pathways, highlights its significance for further research and drug development. This guide provides a foundational understanding for professionals in the field to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide to Penehyclidine Hydrochloride: Chemical Structure, Pharmacological Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with selective antagonist activity against M1 and M3 muscarinic acetylcholine receptors.[1][2][3] Developed in China, it is utilized clinically for organophosphorus poisoning and as a preanesthetic medication.[4] Its pharmacological profile, characterized by strong peripheral and central anticholinergic effects with minimal cardiovascular side effects typically associated with M2 receptor blockade, has made it a subject of extensive research.[4] This guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental findings related to this compound hydrochloride.

Chemical Structure and Properties

This compound hydrochloride is a synthetic derivative of scopolamine. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride
Molecular Formula C₂₀H₃₀ClNO₂
Molecular Weight 351.9 g/mol
CAS Number 125553-27-3
Appearance White to off-white crystalline powder
Solubility Soluble in water and ethanol

Synthesis

A scalable and efficient synthesis of this compound hydrochloride has been developed, with an improved overall yield from 36% to 54%. The synthesis involves a robust and cost-effective Corey–Chaykovsky reaction, followed by a nucleophilic ring-opening substitution.

Synthetic Scheme

A common synthetic route starts from 3-quinuclidinol and involves the following key transformations:

G cluster_start Starting Materials cluster_reaction Corey-Chaykovsky Reaction cluster_opening Nucleophilic Ring Opening cluster_salt Salt Formation 3-Quinuclidinol 3-Quinuclidinol Epoxide_Intermediate Epoxide Intermediate 3-Quinuclidinol->Epoxide_Intermediate Corey-Chaykovsky Reagent Cyclopentyl-phenyl-glyoxal Cyclopentyl-phenyl-glyoxal Cyclopentyl-phenyl-glyoxal->Epoxide_Intermediate Penehyclidine_Base This compound (free base) Epoxide_Intermediate->Penehyclidine_Base Nucleophilic attack by 3-quinuclidinol Penehyclidine_HCl This compound Hydrochloride Penehyclidine_Base->Penehyclidine_HCl HCl

Synthetic workflow for this compound Hydrochloride.

Mechanism of Action

This compound hydrochloride is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors, with significantly lower affinity for M2 receptors. This selectivity contributes to its favorable side-effect profile, particularly the reduced incidence of tachycardia. The antagonism of M1 and M3 receptors underlies its diverse pharmacological effects, including the inhibition of glandular secretions, relaxation of smooth muscle, and central nervous system effects.

Pharmacological Effects and Signaling Pathways

This compound hydrochloride exerts potent anti-inflammatory and cytoprotective effects through the modulation of several key signaling pathways.

Inhibition of Inflammatory Cytokine Production

PHC has been shown to significantly reduce the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in various inflammatory models.

ModelTreatmentEffect on TNF-αEffect on IL-6Reference
LPS-induced ALI in ratsPHC
CLP-induced sepsis in micePHC (0.45 mg/kg)-
CPB-related lung injury in ratsPHC (2 mg/kg in pre-filling solution)
LPS-stimulated RAW264.7 cellsPHC (1 and 5 µg/mL)
Renal ischemia-reperfusion in micePHC (0.1, 0.5, 1 mg/kg)
LPS-stimulated HPMVECsPHC
Modulation of NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of this compound hydrochloride is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PHC has been demonstrated to prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.

G cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) M1_M3_Receptors M1/M3 Muscarinic Receptors Inflammatory_Stimuli->M1_M3_Receptors IKK IKK Complex M1_M3_Receptors->IKK activates Penehyclidine_HCl This compound HCl Penehyclidine_HCl->M1_M3_Receptors antagonizes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes activates transcription of

Inhibition of the NF-κB signaling pathway by this compound Hydrochloride.
Activation of Nrf2 Signaling Pathway

This compound hydrochloride has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. This activation leads to the upregulation of antioxidant enzymes, contributing to the reduction of oxidative stress in inflammatory conditions.

G cluster_nucleus Penehyclidine_HCl This compound HCl ROS Reactive Oxygen Species (ROS) Penehyclidine_HCl->ROS modulates Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates

Activation of the Nrf2 signaling pathway by this compound Hydrochloride.

Experimental Protocols

Animal Models
  • Animals: Healthy female mice are used.

  • Grouping: Mice are randomly divided into sham, CLP, and PHC treatment groups.

  • Procedure:

    • Anesthetize the mice.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum once or twice with a needle.

    • Squeeze the cecum gently to extrude a small amount of feces.

    • Return the cecum to the peritoneal cavity and close the incision.

    • The sham group undergoes the same procedure without ligation and puncture.

  • PHC Administration: Administer this compound hydrochloride (e.g., 0.45 mg/kg) intraperitoneally one hour before surgery.

  • Sample Collection: Collect blood and tissue samples at specified time points (e.g., 12 hours) post-surgery for analysis.

  • Animals: Male Sprague-Dawley rats are used.

  • Grouping: Rats are randomly divided into control, LPS, and PHC treatment groups.

  • Procedure: Induce ALI by intravenous injection of LPS (e.g., 5 mg/kg).

  • PHC Administration: Pre-treat rats with varied doses of this compound hydrochloride 0.5 hours before LPS injection.

  • Analysis: Examine arterial blood gas, lung wet/dry weight ratio, bronchoalveolar lavage fluid (BALF), and lung tissue pathology 6 hours after LPS administration.

Western Blot Analysis for NF-κB Pathway
  • Protein Extraction:

    • Homogenize lung tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, IκBα, p-IκBα, and a loading control (e.g., GAPDH for cytoplasmic and total protein, Histone H3 for nuclear protein) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Conclusion

This compound hydrochloride is a selective M1 and M3 muscarinic receptor antagonist with significant anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 makes it a promising therapeutic agent for a range of inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical applications and to determine precise quantitative measures of its receptor binding affinities.

References

An In-Depth Technical Guide to the Pharmacological Properties of Penehyclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with a multifaceted pharmacological profile. Primarily known for its selective antagonism of M1 and M3 muscarinic acetylcholine receptors, PHC has established clinical applications in organophosphate poisoning and as a preanesthetic medication.[1] Beyond its anticholinergic effects, emerging evidence has revealed significant anti-inflammatory, antioxidant, and cytoprotective properties, positioning it as a molecule of interest for a broader range of therapeutic indications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. Special emphasis is placed on its modulation of key intracellular signaling pathways, supported by detailed experimental protocols and quantitative data to facilitate further research and development.

Introduction

This compound hydrochloride is a synthetic anticholinergic drug that exhibits high selectivity for M1 and M3 muscarinic acetylcholine receptors over the M2 subtype.[2] This selectivity profile confers a significant therapeutic advantage by minimizing the cardiac side effects commonly associated with non-selective muscarinic antagonists.[1] Clinically, it is utilized for reversing organophosphate poisoning and as a preanesthetic agent to reduce secretions and inhibit vagal reflexes.[1] More recently, its pleiotropic effects, including potent anti-inflammatory and organ-protective actions, have garnered considerable attention within the scientific community.[3] This guide aims to provide a detailed technical overview of the core pharmacological properties of this compound hydrochloride for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the competitive antagonism of acetylcholine at M1 and M3 muscarinic receptors. This blockade of cholinergic signaling underlies its effects on reducing glandular secretions and smooth muscle contraction.

In addition to its anticholinergic properties, PHC exerts significant anti-inflammatory effects by modulating several key intracellular signaling pathways:

  • NF-κB Pathway: this compound hydrochloride has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. PHC can blunt the phosphorylation of key signaling molecules in this pathway, preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.

  • MAPK Pathways: PHC has been demonstrated to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two key signaling nodes in the inflammatory cascade. By inhibiting these pathways, PHC can suppress the production of inflammatory mediators.

  • Nrf2 Pathway: this compound hydrochloride has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation by PHC leads to the expression of a battery of cytoprotective genes, contributing to its organ-protective effects.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been characterized in humans. Following intramuscular or oral administration, it is absorbed and distributed to various tissues.

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Humans (Oral Administration)

DosageCmax (ng/mL)t½ (h)AUC (ng·h/mL)
0.4 mg2.65 ± 1.0629.35 ± 13.5671.81 ± 44.02
0.6 mg4.88 ± 3.1425.22 ± 8.7193.89 ± 65.14
0.8 mg5.93 ± 1.8326.41 ± 6.81106.50 ± 53.01

Data presented as mean ± standard deviation.

Pharmacodynamics

The pharmacodynamic effects of this compound hydrochloride are a direct consequence of its mechanism of action. Its anticholinergic activity leads to reduced glandular secretions and smooth muscle relaxation. Its anti-inflammatory effects are demonstrated by the dose-dependent inhibition of pro-inflammatory cytokine production.

Table 2: Anti-inflammatory Activity of this compound Hydrochloride

MediatorEffectCell TypeInducer
TNF-αInhibitionMacrophages, MicrogliaLPS
IL-6InhibitionMacrophages, MicrogliaLPS
IL-1βInhibitionMicrogliaLPS
Nitric Oxide (NO)InhibitionMicrogliaLPS

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound hydrochloride for M1 and M3 muscarinic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human M1 or M3 muscarinic receptors.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound hydrochloride in a suitable assay buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound hydrochloride that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines a method to assess the effect of this compound hydrochloride on the phosphorylation of key proteins in the NF-κB pathway in response to an inflammatory stimulus.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and pre-treat with varying concentrations of this compound hydrochloride for a specified time.

  • Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB pathway proteins (e.g., p65, IκBα).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound hydrochloride on protein phosphorylation.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound hydrochloride.

Caption: this compound hydrochloride inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stress->MAPKKK Activation p38_JNK p38 / JNK MAPKKK->p38_JNK Phosphorylation TF Transcription Factors p38_JNK->TF Activation PHC This compound Hydrochloride PHC->p38_JNK Inhibition of Phosphorylation Cytokines Pro-inflammatory Gene Expression TF->Cytokines Transcription

Caption: this compound hydrochloride inhibits the p38 MAPK and JNK signaling pathways.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation PHC This compound Hydrochloride PHC->Keap1 Inactivation ARE ARE Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: this compound hydrochloride activates the Nrf2 antioxidant pathway.

Conclusion

This compound hydrochloride is a pharmacologically diverse molecule with well-established anticholinergic effects and newly appreciated anti-inflammatory and cytoprotective properties. Its selectivity for M1 and M3 muscarinic receptors provides a favorable safety profile compared to non-selective agents. The ability of this compound hydrochloride to modulate key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2 pathway, underscores its therapeutic potential beyond its current clinical uses. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the full therapeutic potential of this promising compound.

References

Penehyclidine Hydrochloride: A Technical Guide to its Selective M1 and M3 Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notably higher affinity for the M1 and M3 subtypes over the M2, M4, and M5 subtypes.[1][2][3] This selectivity profile confers a range of pharmacologically desirable effects, including the reduction of glandular secretions and relaxation of smooth muscle, with a diminished propensity for cardiac side effects typically associated with non-selective muscarinic antagonists.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, focusing on its mechanism of action as a selective M1 and M3 receptor antagonist. Detailed experimental protocols for the characterization of this antagonism are provided, alongside a summary of its binding and functional activity. Furthermore, key signaling pathways are illustrated to provide a comprehensive understanding of its cellular effects.

Introduction

This compound hydrochloride, a derivative of scopolamine, is an anticholinergic agent with a distinct pharmacological profile characterized by its selective antagonism of M1 and M3 muscarinic receptors. Developed in China, it is utilized for a variety of clinical applications, including as a preanesthetic medication to reduce respiratory secretions and in the treatment of organophosphorus poisoning. Its selectivity for M1 and M3 receptors is a key attribute, as these receptors are predominantly located in the central nervous system, exocrine glands, and smooth muscle tissues. By preferentially blocking these subtypes, this compound hydrochloride can exert its therapeutic effects while minimizing the cardiac effects associated with the M2 receptor subtype.

Chemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Formula C₂₀H₃₀ClNO₂
Molecular Weight 351.9 g/mol
IUPAC Name 2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride
CAS Number 151937-76-7
PubChem CID 177923

Mechanism of Action: Selective M1 and M3 Receptor Antagonism

This compound hydrochloride functions as a competitive antagonist at M1 and M3 muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous neurotransmitter, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades.

The M1 and M3 receptor subtypes are both G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins. Upon agonist binding, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the various cellular responses associated with M1 and M3 receptor activation, such as smooth muscle contraction and glandular secretion. This compound hydrochloride, by blocking the initial binding of acetylcholine, effectively inhibits this entire signaling pathway.

Signaling Pathway of M1 and M3 Muscarinic Receptor Antagonism by this compound Hydrochloride

M1_M3_Antagonism cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M1_M3_Receptor M1/M3 Receptor ACh->M1_M3_Receptor Binds & Activates PHC This compound Hydrochloride PHC->M1_M3_Receptor Binds & Blocks Gq_11 Gαq/11 M1_M3_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1/M3 receptor signaling and antagonism by PHC.

Quantitative Data

The selectivity of this compound hydrochloride for M1 and M3 receptors is evident from both radioligand binding assays and functional antagonism studies.

Table 1: Representative Binding Affinity of a Selective M1/M3 Antagonist

Due to the limited availability of publicly accessible direct binding affinity data (Ki values) for this compound hydrochloride across all five human muscarinic receptor subtypes, the following table presents representative data for a well-characterized selective M1/M3 antagonist to illustrate the typical selectivity profile.

Receptor SubtypeRepresentative pKiRepresentative Ki (nM)
M1 8.91.26
M2 7.439.8
M3 8.81.58
M4 7.720.0
M5 7.912.6
Data is illustrative and based on known selective M1/M3 antagonists.
Table 2: Functional Antagonism of this compound Hydrochloride

Functional assays, such as the inhibition of agonist-induced smooth muscle contraction, provide a measure of the antagonist's potency (pA2 value). A higher pA2 value indicates greater potency.

Tissue/AssayAgonistpA2 Value of PHCReference Receptor
Guinea Pig TracheaAcetylcholine8.12M3
Guinea Pig IleumAcetylcholine7.95M3
pA2 values are derived from Schild analysis of functional assays.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound hydrochloride's interaction with muscarinic receptors.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound hydrochloride for the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO-K1 cells).

Radioligand_Binding_Workflow Cell_Culture 1. Culture CHO-K1 cells expressing M1-M5 receptors Membrane_Prep 2. Prepare cell membranes via homogenization and centrifugation Cell_Culture->Membrane_Prep Assay_Setup 3. Incubate membranes with: - Radioligand (e.g., [³H]-NMS) - Varying concentrations of PHC - Buffer Membrane_Prep->Assay_Setup Incubation 4. Incubate to reach equilibrium Assay_Setup->Incubation Filtration 5. Separate bound and free radioligand via rapid vacuum filtration Incubation->Filtration Counting 6. Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Data_Analysis 7. Analyze data to determine IC50 and calculate Ki values Counting->Data_Analysis

Workflow for radioligand binding assay.

Materials:

  • CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • This compound hydrochloride

  • Non-specific binding control (e.g., atropine)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the specific receptor-expressing CHO-K1 cells to confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound hydrochloride.

    • For total binding wells, add buffer instead of PHC.

    • For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound hydrochloride to determine the IC50 value (the concentration of PHC that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound hydrochloride to block agonist-induced increases in intracellular calcium in cells expressing M1 or M3 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human M1 or M3 receptors

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • This compound hydrochloride

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating and Dye Loading:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and load the cells with the calcium-sensitive dye in HBSS for a specified time at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Antagonist Incubation:

    • Add varying concentrations of this compound hydrochloride to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound hydrochloride to determine the IC50 value.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the potency of this compound hydrochloride in antagonizing acetylcholine-induced smooth muscle contraction in a native tissue preparation rich in M3 receptors.

Materials:

  • Guinea pig

  • Tyrode's solution (or similar physiological salt solution)

  • Acetylcholine

  • This compound hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the ileum segment and cut it into smaller pieces.

    • Mount the ileum segments in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension.

  • Schild Analysis:

    • Allow the tissue to equilibrate.

    • Obtain a cumulative concentration-response curve for acetylcholine.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a known concentration of this compound hydrochloride for a set time.

    • Obtain a second cumulative concentration-response curve for acetylcholine in the presence of PHC.

    • Repeat this process with increasing concentrations of PHC.

  • Data Analysis:

    • Measure the rightward shift in the acetylcholine concentration-response curve caused by each concentration of this compound hydrochloride.

    • Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of this compound hydrochloride.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's concentration-response curve.

Conclusion

This compound hydrochloride is a valuable pharmacological tool and therapeutic agent due to its selective antagonism of M1 and M3 muscarinic receptors. This selectivity allows for targeted effects on the central nervous system, exocrine glands, and smooth muscle, while minimizing unwanted cardiac side effects. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro and ex vivo characterization of this compound hydrochloride and other novel muscarinic receptor antagonists. Further research into the nuanced interactions of this compound with its target receptors will continue to elucidate its full therapeutic potential.

References

An In-depth Technical Guide on the Anticholinergic Effects of Penehyclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is a potent anticholinergic agent with selective antagonist activity against M1 and M3 muscarinic acetylcholine receptors. This selectivity profile confers a therapeutic advantage by minimizing the M2 receptor-mediated cardiovascular side effects commonly associated with non-selective anticholinergic drugs. Beyond its classical anticholinergic effects, which include the inhibition of glandular secretions and relaxation of smooth muscle, PHC exhibits significant anti-inflammatory, antioxidant, and anti-apoptotic properties. These pleiotropic effects are mediated, in part, through the modulation of key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mammalian target of rapamycin (mTOR) pathways. This technical guide provides a comprehensive overview of the anticholinergic and associated pharmacological effects of this compound hydrochloride, detailing its receptor affinity, functional antagonism, and mechanisms of action at the cellular and molecular levels. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Core Anticholinergic Mechanism of Action

This compound hydrochloride exerts its primary pharmacological effects by competitively antagonizing the binding of acetylcholine to muscarinic receptors. Its high affinity for M1 and M3 subtypes, with comparatively lower affinity for the M2 subtype, is a key feature of its mechanism of action.

Receptor Binding Affinity

Table 1: Antagonist Potency (pA2) of this compound Hydrochloride

ParameterAgonistTissue PreparationValueReference
pA2AcetylcholineGuinea Pig Trachea8.86 ± 0.12[1]
Experimental Protocol: Determination of pA2 Value in Guinea Pig Trachea

This protocol outlines the methodology for determining the pA2 value of this compound hydrochloride for its antagonist activity at muscarinic receptors in an isolated tissue preparation.[1]

1.2.1. Tissue Preparation:

  • Male guinea pigs (250-350 g) are euthanized by cervical dislocation.

  • The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The trachea is cut into rings (2-3 mm in width), and the epithelium can be left intact or removed.

  • The tracheal rings are suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension. An initial tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15 minutes.

1.2.2. Experimental Procedure:

  • Cumulative concentration-response curves to acetylcholine (e.g., 10⁻⁹ to 10⁻³ M) are obtained to establish a baseline contractile response.

  • The tissues are then washed and allowed to return to baseline tension.

  • This compound hydrochloride is added to the organ bath at a specific concentration (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷ M) and incubated for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to acetylcholine is then generated in the presence of the antagonist.

  • This process is repeated with different concentrations of this compound hydrochloride.

1.2.3. Data Analysis:

  • The dose ratio is calculated for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Diagram 1: Experimental Workflow for pA2 Determination

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis euthanasia Euthanasia of Guinea Pig trachea_excision Trachea Excision euthanasia->trachea_excision ring_prep Preparation of Tracheal Rings trachea_excision->ring_prep mounting Mounting in Organ Bath ring_prep->mounting equilibration Equilibration mounting->equilibration baseline_crc Generate Baseline Acetylcholine CRC equilibration->baseline_crc washout1 Washout baseline_crc->washout1 antagonist_incubation Incubate with this compound HCl washout1->antagonist_incubation agonist_crc Generate Acetylcholine CRC in presence of Antagonist antagonist_incubation->agonist_crc washout2 Washout agonist_crc->washout2 dose_ratio Calculate Dose Ratios agonist_crc->dose_ratio repeat_exp Repeat with different Antagonist Concentrations washout2->repeat_exp repeat_exp->antagonist_incubation schild_plot Construct Schild Plot dose_ratio->schild_plot pa2_value Determine pA2 Value schild_plot->pa2_value

Caption: Workflow for determining the pA2 value of an antagonist.

Anti-inflammatory Effects and Signaling Pathway Modulation

This compound hydrochloride has demonstrated significant anti-inflammatory properties in various preclinical models. These effects are largely attributed to its ability to modulate key inflammatory signaling pathways, primarily the NF-κB and mTOR pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound hydrochloride has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

Table 2: Effects of this compound Hydrochloride on Inflammatory Mediators

Cell/Animal ModelInflammatory StimulusThis compound HCl Concentration/DoseMeasured EffectReference
Microglial CellsLipopolysaccharide (LPS)Various concentrationsInhibition of NO, PGE2, IL-1β, and TNF-α release[2]
RAW264.7 MacrophagesLipopolysaccharide (LPS)1 and 5 µg/mLInhibition of NO, PGE2, IL-6, IL-1β, and TNF-α release
Rats with Acute Lung InjuryLipopolysaccharide (LPS)0.3, 1, and 3 mg/kgAttenuation of lung injury and reduction of TNF-α and IL-6

2.1.1. Experimental Protocol: Assessment of NF-κB Inhibition in Microglial Cells

Cell Culture and Treatment:

  • Microglial cells (e.g., BV-2 cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are pre-treated with various concentrations of this compound hydrochloride for a specified time (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.

Measurement of Inflammatory Mediators:

  • Nitric oxide (NO) production in the culture supernatant is measured using the Griess reagent.

  • The concentrations of prostaglandins (e.g., PGE2) and cytokines (e.g., IL-1β, TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis of NF-κB Pathway Proteins:

  • After treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Diagram 2: this compound Hydrochloride Inhibition of the NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Pro_inflammatory_genes induces PHC This compound Hydrochloride PHC->IKK inhibits G cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates EBP1 4E-BP1 mTORC1->EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth EBP1->Cell_Growth mTORC2 mTORC2 Akt Akt mTORC2->Akt phosphorylates Akt->mTORC1 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PI3K->Akt PHC This compound Hydrochloride PHC->mTORC1 modulates

References

Penehyclidine Hydrochloride for Organophosphorus Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus (OP) poisoning is a significant global health issue, characterized by high morbidity and mortality. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) and subsequent cholinergic crisis. While atropine has been a cornerstone of treatment, its lack of receptor selectivity leads to significant side effects. Penehyclidine hydrochloride (PHC), a newer anticholinergic agent, offers a more targeted therapeutic approach. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and experimental data related to the use of this compound hydrochloride in the management of organophosphorus poisoning.

Mechanism of Action

This compound hydrochloride is a selective antagonist of muscarinic M1 and M3 receptors and also exhibits antagonistic effects on nicotinic receptors.[1][2] This selectivity is a key differentiator from atropine, which non-selectively blocks all muscarinic receptor subtypes.

  • Muscarinic Receptor Antagonism: By blocking M1 and M3 receptors, this compound hydrochloride effectively counteracts the muscarinic symptoms of OP poisoning, such as excessive secretions (salivation, lacrimation, bronchorrhea), bronchoconstriction, and bradycardia.[3] Its relative sparing of M2 receptors, which are prevalent in the heart, results in a lower incidence of tachycardia compared to atropine.[1]

  • Nicotinic Receptor Antagonism: this compound hydrochloride also antagonizes nicotinic receptors at the neuromuscular junction and in the central nervous system (CNS).[1] This action helps to alleviate nicotinic symptoms like muscle fasciculations, weakness, and paralysis, which are not addressed by atropine. Its ability to cross the blood-brain barrier allows it to counteract the central cholinergic effects of OP poisoning.

  • Anti-inflammatory and Anti-apoptotic Effects: Preclinical studies suggest that this compound hydrochloride possesses anti-inflammatory and anti-apoptotic properties, which may contribute to its therapeutic efficacy by mitigating the secondary organ damage associated with severe poisoning.

Signaling Pathways

Organophosphorus compounds lead to an overstimulation of cholinergic receptors. This compound hydrochloride acts by competitively blocking these receptors, thereby interrupting the downstream signaling cascades.

OP Organophosphorus Compound AChE Acetylcholinesterase (AChE) OP->AChE ACh_inc Increased Acetylcholine (ACh) Muscarinic Muscarinic Receptors (M1, M3) ACh_inc->Muscarinic Overstimulation Nicotinic Nicotinic Receptors ACh_inc->Nicotinic Overstimulation Musc_effects Muscarinic Symptoms: - Glandular hypersecretion - Bronchoconstriction - Bradycardia Muscarinic->Musc_effects Nic_effects Nicotinic Symptoms: - Muscle fasciculations - Paralysis - Tachycardia, Hypertension Nicotinic->Nic_effects CNS_effects CNS Effects: - Seizures - Respiratory depression Nicotinic->CNS_effects

Figure 1: Pathophysiology of Organophosphorus Poisoning.

PHC This compound Hydrochloride Muscarinic Muscarinic Receptors (M1, M3) PHC->Muscarinic Antagonism Nicotinic Nicotinic Receptors PHC->Nicotinic Antagonism Musc_reversal Reversal of Muscarinic Symptoms Muscarinic->Musc_reversal Nic_reversal Reversal of Nicotinic Symptoms Nicotinic->Nic_reversal CNS_reversal Reversal of CNS Effects Nicotinic->CNS_reversal

Figure 2: Mechanism of Action of this compound Hydrochloride.

Efficacy Data

Multiple meta-analyses of randomized controlled trials (RCTs) have demonstrated the superiority of this compound hydrochloride, both alone and in combination with atropine, over atropine monotherapy in the treatment of acute OP poisoning.

Clinical Outcome Data

The following tables summarize the quantitative data from meta-analyses comparing this compound hydrochloride (PHC)-based regimens with atropine-alone regimens.

Table 1: Comparison of Cure Rates and Mortality Rates

ComparisonNumber of StudiesNumber of PatientsOutcomeResult (Risk Ratio [95% CI])p-valueReference(s)
PHC + Atropine vs. Atropine7594Cure Rate1.13 [1.07-1.19]<0.00001
PHC vs. Atropine8569Cure Rate1.16 [1.08-1.24]<0.00001
PHC + Atropine vs. Atropine5399Mortality Rate0.17 [0.06-0.49]0.0009
PHC vs. Atropine7429Mortality Rate0.35 [0.19-0.65]0.001

Table 2: Comparison of Clinical Course Parameters

ComparisonOutcomeResult (Weighted Mean Difference [95% CI] or Standardized Mean Difference [95% CI])p-valueReference(s)
PHC vs. AtropineHospitalization Time (days)WMD = -3.89 [-4.37 to -3.41]<0.001
PHC vs. AtropineTime for AChE to return to 50-60% of normalSMD = -1.87 [-2.03 to -1.70]<0.001
PHC vs. AtropineComa Time (hours)WMD = -5.57 [-7.20 to -3.95]<0.001
PHC vs. AtropineMechanical Ventilation Time (days)WMD = -2.16 [-2.79 to -1.53]<0.001

Safety and Tolerability

This compound hydrochloride is generally associated with a better safety profile compared to atropine, primarily due to its receptor selectivity.

Table 3: Incidence of Adverse Reactions and Complications

ComparisonOutcomeResult (Risk Ratio [95% CI])p-valueReference(s)
PHC vs. AtropineOverall Incidence of Adverse Reactions0.19 [0.17-0.22]<0.001
PHC vs. AtropineOverall Incidence of Complications0.35 [0.28-0.43]<0.001

The most commonly reported adverse effect of this compound hydrochloride is dry mouth. Other potential side effects, though generally less frequent than with atropine, can include blurred vision, dizziness, and urinary retention.

Experimental Protocols

Detailed experimental protocols from the original clinical trials are often not fully reported in meta-analyses. However, a general framework for these studies can be outlined.

General Clinical Trial Design

cluster_Workflow Typical Clinical Trial Workflow Start Patient with Acute Organophosphorus Poisoning Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization Group_A Experimental Group (PHC-based regimen) Randomization->Group_A Group_B Control Group (Atropine-based regimen) Randomization->Group_B Treatment Administration of Antidotes and Supportive Care Group_A->Treatment Group_B->Treatment Monitoring Monitoring of Vital Signs, AChE levels, and Clinical Symptoms Treatment->Monitoring Endpoint Endpoint Assessment: - Cure Rate - Mortality Rate - Time to Recovery - Adverse Events Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Figure 3: Generalized Workflow for Clinical Trials.
  • Patient Population: Patients with a clear history of OP exposure and clinical signs of poisoning. Severity is often graded based on clinical presentation and AChE activity levels.

  • Interventions:

    • Experimental Group: this compound hydrochloride administered intravenously or intramuscularly, often in combination with a cholinesterase reactivator (e.g., pralidoxime). Dosages vary between studies.

    • Control Group: Atropine administered intravenously, with the dose titrated to effect (atropinization), also typically with a cholinesterase reactivator.

  • Outcome Measures:

    • Primary: Cure rate, mortality rate.

    • Secondary: Time to atropinization, time for AChE activity to recover, duration of mechanical ventilation, length of hospital stay, and incidence of adverse events and complications.

Preclinical Study Design
  • Animal Models: Rodent (rats, mice) and sometimes larger animal models (swine) are used. Poisoning is induced by administration of a specific organophosphorus compound (e.g., dichlorvos).

  • Interventions: Animals are treated with this compound hydrochloride, atropine, or a combination, often following a standardized poisoning protocol.

  • Outcome Measures: Survival rates, biochemical markers of organ damage, histopathological examination of tissues (e.g., lung, brain), and assessment of inflammatory markers and apoptotic pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound hydrochloride is a valuable therapeutic agent in the management of acute organophosphorus poisoning, offering improved efficacy and a more favorable safety profile compared to atropine. Its selective antagonism of M1/M3 and nicotinic receptors provides a more targeted approach to reversing the cholinergic crisis.

Future research should focus on:

  • Conducting large-scale, multicenter, double-blind, randomized controlled trials to establish definitive treatment guidelines and optimal dosing regimens.

  • Further elucidating the specific intracellular signaling pathways modulated by this compound hydrochloride to better understand its organ-protective effects.

  • Investigating the pharmacokinetic and pharmacodynamic interactions between this compound hydrochloride and various cholinesterase reactivators to optimize combination therapy.

This technical guide summarizes the current understanding of this compound hydrochloride's role in treating organophosphorus poisoning. As research progresses, a more refined understanding of its clinical application and molecular mechanisms will undoubtedly emerge, further solidifying its place in the therapeutic armamentarium against this life-threatening condition.

References

Penehyclidine Hydrochloride: A Potential Therapeutic Agent for Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Respiratory Distress Syndrome (ARDS) remains a significant challenge in critical care medicine, characterized by acute, diffuse, inflammatory lung injury leading to severe hypoxemia. This technical guide explores the therapeutic potential of Penehyclidine Hydrochloride (PHC), a selective anticholinergic agent, in the management of ARDS. Drawing upon a comprehensive review of preclinical studies, this document elucidates the multifaceted mechanisms of action of PHC, including its potent anti-inflammatory, anti-apoptotic, and antioxidant properties. We present a detailed overview of the key signaling pathways modulated by PHC, supported by quantitative data from various experimental models of ARDS. Furthermore, this guide provides a compilation of experimental protocols and visual representations of the molecular pathways to facilitate further research and development in this promising area.

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure with high morbidity and mortality rates.[1][2] The pathophysiology of ARDS is complex, involving damage to the alveolar-capillary membrane, leading to increased permeability, pulmonary edema, and an overwhelming inflammatory response.[3] this compound Hydrochloride (PHC), a novel anticholinergic drug, has demonstrated significant protective effects in various preclinical models of ARDS.[2][4] This guide synthesizes the current understanding of PHC's therapeutic mechanisms in ARDS, providing a technical resource for researchers and drug development professionals.

Mechanisms of Action

PHC exerts its protective effects in ARDS through several interconnected mechanisms:

  • Anti-inflammatory Effects: PHC significantly attenuates the inflammatory cascade in ARDS. It has been shown to reduce the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This anti-inflammatory action is mediated, in part, by the inhibition of the Toll-like receptor (TLR) 2/4 and Nuclear Factor-kappa B (NF-κB) signaling pathways.

  • Anti-apoptotic Effects: Apoptosis of alveolar epithelial and endothelial cells is a key feature of ARDS. PHC has been shown to inhibit apoptosis by modulating the Fas/Fas Ligand (FasL) signaling pathway, leading to decreased expression of pro-apoptotic proteins like caspase-3 and caspase-8.

  • Regulation of Autophagy: Autophagy plays a dual role in ARDS. PHC appears to promote protective autophagy, which helps in clearing damaged cellular components and maintaining cellular homeostasis. This effect is linked to the regulation of autophagy-related pathways.

  • Antioxidant Effects: Oxidative stress is a major contributor to lung injury in ARDS. PHC has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which upregulates the expression of antioxidant enzymes.

Key Signaling Pathways Modulated by this compound

The therapeutic effects of PHC in ARDS are underpinned by its ability to modulate several critical intracellular signaling pathways.

Inhibition of the TLR2/4-NF-κB Signaling Pathway

The TLR2/4-NF-κB pathway is a central driver of the inflammatory response in ARDS. Pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), activate TLR2/4, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. PHC has been demonstrated to suppress the expression of TLR2/4 and inhibit the activation of NF-κB, thereby downregulating the production of TNF-α and IL-6.

Figure 1: this compound's inhibition of the TLR4/NF-κB pathway.
Modulation of the Fas/FasL Apoptotic Pathway

The Fas/FasL system is a key regulator of apoptosis. In ARDS, increased expression of Fas and FasL on alveolar cells triggers a caspase cascade, leading to programmed cell death. PHC has been found to downregulate the expression of Fas and FasL, as well as the downstream effector caspases, caspase-8 and caspase-3, thereby protecting lung cells from apoptosis.

Fas_FasL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL FasL Fas Fas Receptor FasL->Fas Binds FADD FADD Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PHC This compound PHC->FasL Inhibits PHC->Fas Inhibits PHC->Caspase8 Inhibits PHC->Caspase3 Inhibits

Figure 2: this compound's modulation of the Fas/FasL apoptotic pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including HO-1. PHC has been shown to promote the activation of this pathway, leading to reduced oxidative damage in the lungs.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates PHC This compound PHC->ROS Activates Pathway PHC->Nrf2_nuc Promotes ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 Transcription

Figure 3: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

Quantitative Data from Preclinical Studies

The efficacy of PHC in preclinical models of ARDS has been quantified through various biochemical and physiological measurements. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Inflammatory Cytokines in ARDS Models
ModelCytokineControl GroupARDS Model GroupPHC Treatment GroupP-valueReference
LPS-induced ALI (rats)TNF-α (pg/mL)Not ReportedSignificantly IncreasedSignificantly Decreased<0.05
LPS-induced ALI (rats)IL-6 (pg/mL)Not ReportedSignificantly IncreasedSignificantly Decreased<0.05
T/HS-induced ALI (rats)TNF-α (pg/mL)Not ReportedSignificantly IncreasedSignificantly DecreasedNot Reported
T/HS-induced ALI (rats)IL-6 (pg/mL)Not ReportedSignificantly IncreasedSignificantly DecreasedNot Reported
T/HS-induced ALI (rats)IL-1β (pg/mL)Not ReportedSignificantly IncreasedSignificantly DecreasedNot Reported
Oleic acid-induced ARDS (rats)IL-1 (µg/L)Not Reported20.04 ± 0.3918.38 ± 0.28<0.05
Oleic acid-induced ARDS (rats)IL-6 (µg/L)Not Reported14.28 ± 1.3312.64 ± 0.67<0.05
LPS-induced BEAS-2B cellsIFN-γControlSignificantly ElevatedSignificantly Reduced<0.05
LPS-induced BEAS-2B cellsTNF-αControlSignificantly ElevatedSignificantly Reduced<0.05
LPS-induced BEAS-2B cellsIL-1βControlSignificantly ElevatedSignificantly Reduced<0.05
LPS-induced BEAS-2B cellsIL-6ControlSignificantly ElevatedSignificantly Reduced<0.05

T/HS: Trauma/Hemorrhagic Shock

Table 2: Effect of this compound on Lung Injury Parameters in ARDS Models
ModelParameterControl GroupARDS Model GroupPHC Treatment GroupP-valueReference
Oleic acid-induced ARDS (rats)PaO₂/FiO₂ (mmHg)Not Reported113.91 ± 47.78204.42 ± 31.61<0.05
Oleic acid-induced ARDS (rats)Lung W/D RatioNot Reported6.82 ± 0.595.80 ± 0.44<0.01
Oleic acid-induced ARDS (rats)Lung MDA (nmol/mg)Not Reported5.17 ± 0.293.95 ± 0.28<0.05
Oleic acid-induced ARDS (rats)Lung SOD (U/mg)Not Reported45.09 ± 1.6948.75 ± 2.41<0.01

W/D: Wet-to-Dry; MDA: Malondialdehyde; SOD: Superoxide Dismutase

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies investigating the effects of PHC in ARDS.

Lipopolysaccharide (LPS)-Induced ARDS Model
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of ARDS: A single intraperitoneal or intravenous injection of LPS (e.g., 5 mg/kg) is administered to induce a systemic inflammatory response leading to acute lung injury.

  • PHC Administration: PHC is typically administered intravenously or intraperitoneally at varying doses (e.g., 1-3 mg/kg) either before or after LPS challenge.

  • Assessment of Lung Injury: At a predetermined time point (e.g., 6 hours) after LPS administration, animals are euthanized. Lung tissue is harvested for histological analysis (H&E staining), measurement of wet-to-dry weight ratio, and biochemical assays (e.g., ELISA for cytokines, Western blot for protein expression). Arterial blood gas analysis is performed to assess oxygenation.

Oleic Acid-Induced ARDS Model
  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Induction of ARDS: A single intravenous injection of oleic acid (e.g., 0.1 mL/kg) is administered to induce direct endothelial injury in the pulmonary microvasculature, leading to ARDS.

  • PHC Administration: PHC (e.g., 1.0 mg/kg) is administered intravenously after the oleic acid challenge.

  • Assessment of Lung Injury: Similar to the LPS model, assessment includes arterial blood gas analysis, lung wet-to-dry ratio, histological examination, and measurement of inflammatory and oxidative stress markers in serum and lung tissue.

Trauma/Hemorrhagic Shock (T/HS)-Induced ARDS Model
  • Animal Model: Rats are subjected to blunt chest trauma followed by controlled hemorrhage to induce a state of shock.

  • PHC Administration: PHC is administered either before or after the induction of T/HS.

  • Assessment of Lung Injury: Evaluation includes arterial blood gas analysis, histological assessment of lung tissue, and measurement of inflammatory cytokines and apoptotic markers.

Experimental_Workflow cluster_model ARDS Model Induction cluster_treatment Treatment cluster_assessment Assessment of Lung Injury LPS LPS Injection PHC_admin This compound Administration OA Oleic Acid Injection THS Trauma/Hemorrhagic Shock ABG Arterial Blood Gas Analysis PHC_admin->ABG Histo Histological Examination PHC_admin->Histo WD_Ratio Wet-to-Dry Ratio PHC_admin->WD_Ratio Biochem Biochemical Assays (Cytokines, Oxidative Stress) PHC_admin->Biochem WB Western Blot (Protein Expression) PHC_admin->WB

Figure 4: General experimental workflow for preclinical studies of this compound in ARDS.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound Hydrochloride holds significant promise as a therapeutic agent for ARDS. Its ability to concurrently target multiple key pathological pathways—inflammation, apoptosis, and oxidative stress—makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular interactions of PHC with its targets and translating these findings into well-designed clinical trials to evaluate its safety and efficacy in human ARDS patients. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

Penehyclidine hydrochloride synthesis process

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Penehyclidine Hydrochloride

Introduction

This compound hydrochloride is a selective anticholinergic drug widely used as a preanesthetic medication and for the treatment of organophosphate poisoning.[1] Unlike broader anticholinergic agents like atropine, it exhibits selectivity for M1 and M3 muscarinic receptors, which can offer a more favorable side-effect profile.[2] This technical guide provides a detailed overview of a modern and scalable synthesis process for producing high-purity this compound hydrochloride, tailored for researchers, chemists, and drug development professionals. The information is primarily based on an improved process that avoids complex purification steps like fractional distillation in favor of robust crystallization and aqueous workup procedures.[3]

Core Synthesis Pathway

The synthesis of this compound hydrochloride is efficiently achieved through a two-step process starting from commercially available precursors. The initial synthesis was first reported in 1984 and later optimized.[3] The modern, scalable route involves a Corey–Chaykovsky epoxidation followed by a nucleophilic ring-opening substitution, which has been refined to improve overall yield and purity.[3] The overall yield of this improved process is reported to be 54%, a significant increase from the original 36%.

The general synthetic scheme is as follows:

  • Step 1: Epoxidation. 1-methyl-4-piperidone reacts with a sulfonium ylide (generated in situ) in a Corey-Chaykovsky reaction to form an intermediate spiro-epoxide.

  • Step 2: Ring-Opening and Esterification. The epoxide intermediate is then reacted with xanthene-9-carboxylic acid. This step involves a nucleophilic attack by the carboxylate on the epoxide, leading to a ring-opening and simultaneous esterification to form the this compound free base.

  • Step 3: Salt Formation. The final product, this compound hydrochloride, is obtained by treating the this compound free base with hydrochloric acid.

Logical Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediates Intermediates cluster_end Final Product A 1-Methyl-4-piperidone Step1 Step 1: Corey-Chaykovsky Epoxidation A->Step1 B Trimethylsulfonium Methyl Sulfate B->Step1 Ylide Formation (with base) C Xanthene-9-carboxylic acid Step2 Step 2: Nucleophilic Ring-Opening & Esterification C->Step2 Int1 Spiro-epoxide Intermediate Step1->Int1 Yield: up to 90% Int2 This compound (Free Base) Step2->Int2 Step3 Step 3: Salt Formation Product This compound Hydrochloride Step3->Product Overall Yield: 54% Int1->Step2 Int2->Step3 + HCl

Caption: Synthetic workflow for this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the improved synthesis process.

Table 1: Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolvent(s)TemperatureTimeYield
1Corey-Chaykovsky1-methyl-4-piperidone, (CH₃)₃S⁺CH₃SO₄⁻, BaseVaries (e.g., Toluene)20–30 °C22–65 hUp to 90%
2Ring-Opening & EsterificationSpiro-epoxide, Xanthene-9-carboxylic acidToluene80 °CNot specified~60% (calculated)
3Salt FormationThis compound Free BaseHClNot specifiedNot specifiedHigh

Data compiled from an improved synthesis strategy reported in Organic Process Research & Development.

Table 2: Purity and Quality Control

ProductAnalysis MethodPurity Specification
This compound HydrochlorideHPLC (Area %)>99.9%

This high level of purity is achieved without the need for fractional distillation, relying instead on optimized crystallization methods.

Detailed Experimental Protocols

The following protocols are adapted from a reported scalable synthesis.

Step 1: Synthesis of the Spiro-epoxide Intermediate (Corey-Chaykovsky Reaction)
  • Reagent Preparation: Prepare trimethylsulfonium methyl sulfate (1.5 equivalents) by stirring dimethyl sulfide (1.65 equivalents) and dimethyl sulfate (1.5 equivalents) in a suitable solvent (e.g., toluene, 5 volumes).

  • Ylide Formation: Add a base (e.g., potassium hydroxide) to the trimethylsulfonium salt solution and stir the mixture at 20–30 °C for 30 minutes to generate the sulfonium ylide.

  • Epoxidation: Add 1-methyl-4-piperidone (1 equivalent) to the ylide mixture.

  • Reaction: Stir the resulting mixture at room temperature for 22–65 hours. The progress of the reaction should be monitored by HPLC analysis.

  • Workup: Upon completion, proceed with an aqueous workup to isolate the crude spiro-epoxide intermediate. The robust crystallization method employed in the improved synthesis avoids the need for distillation. A scale-up of this reaction on a 500g scale has been successfully achieved with a yield of up to 90%.

Step 2 & 3: Synthesis of this compound Hydrochloride
  • Esterification: The crude spiro-epoxide intermediate from Step 1 is reacted with xanthene-9-carboxylic acid in a suitable solvent such as toluene.

  • Reaction Conditions: The reaction mixture is heated to 80 °C and maintained until the reaction is complete (as monitored by HPLC).

  • Isolation of Free Base: After the reaction, the mixture undergoes an aqueous workup to isolate the this compound free base.

  • Salt Formation: The purified this compound free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the final product.

  • Purification: The resulting solid is collected by filtration and dried to yield this compound hydrochloride with a purity exceeding 99.9% by HPLC.

Conclusion

The described synthetic route offers a robust, scalable, and high-yield process for the production of pharmaceutical-grade this compound hydrochloride. By optimizing the Corey-Chaykovsky reaction and replacing problematic purification steps with controlled crystallization, this method provides a significant improvement over earlier synthetic strategies. This guide provides drug development professionals with the core technical details necessary to understand and implement this efficient synthesis.

References

Methodological & Application

Penehyclidine Hydrochloride: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a selective anticholinergic agent with potent antimuscarinic and antinicotinic activities.[1] It is clinically used for premedication in anesthesia and in the treatment of organophosphate poisoning.[2][3] Emerging in vivo research has highlighted its significant protective effects against a variety of inflammatory conditions, including sepsis, acute lung injury (ALI), and ischemia-reperfusion injury in various organs.[4][5] These protective effects are attributed to its ability to modulate key inflammatory and oxidative stress signaling pathways.

This document provides a comprehensive overview of the in vivo applications of this compound hydrochloride, including detailed dosage information, experimental protocols, and an exploration of its molecular mechanisms of action.

Data Presentation: In Vivo Dosages of this compound Hydrochloride

The following table summarizes effective dosages of this compound hydrochloride used in various in vivo models. Researchers should note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.

Animal ModelConditionDosage RangeRoute of AdministrationKey Findings
Mouse Sepsis (Cecal Ligation and Puncture - CLP)0.3 - 0.45 mg/kgIntraperitoneal (IP)Reduced serum TNF-α, decreased lipid peroxidation, and improved survival.
Mouse Renal Ischemia-Reperfusion (I/R) Injury0.1 - 1.0 mg/kgIntravenous (IV)Ameliorated renal injury by activating the Nrf2 signaling pathway.
Mouse Sepsis-induced Acute Lung Injury (CLP model)0.45 mg/kgIntraperitoneal (IP)Decreased pulmonary microvascular permeability.
Rat Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI)0.3 - 3.0 mg/kgIntraperitoneal (IP)Attenuated lung injury in a dose-dependent manner.
Rat LPS-induced Acute Lung Injury (ALI)1.0 mg/kgIntravenous (IV)Reduced pulmonary edema and inflammation.
Rat Renal Ischemia-Reperfusion (I/R) Injury0.45 mg/kgIntravenous (IV)Protected kidneys by reducing oxidative stress and apoptosis.
Rat Chronic Obstructive Pulmonary Disease (COPD) with Mechanical Ventilation1.0 mg/kgIntravenous (IV)Alleviated pulmonary inflammatory response.

Experimental Protocols

Protocol 1: this compound Hydrochloride in a Murine Sepsis Model

This protocol details the induction of sepsis in mice using the cecal ligation and puncture (CLP) model and the administration of this compound hydrochloride.

Materials:

  • This compound hydrochloride (PHC)

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • 27G needle

Procedure:

  • Animal Preparation: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week under standard laboratory conditions.

  • PHC Preparation: Prepare a stock solution of PHC in sterile saline. The final injection volume should be approximately 100-200 µL.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure (CLP):

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve with a 4-0 silk suture.

    • Puncture the ligated cecum once or twice with a 27G needle.

    • Gently squeeze the cecum to express a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • PHC Administration: Administer PHC (0.3-0.45 mg/kg, IP) or an equivalent volume of saline (for the control group) one hour prior to the CLP surgery.

  • Post-operative Care: Provide fluid resuscitation with pre-warmed sterile saline (0.5-1 mL, subcutaneous) immediately after surgery. Monitor the animals closely for signs of distress.

  • Endpoint Analysis: Collect blood and tissue samples at predetermined time points (e.g., 6, 12, 24 hours post-CLP) for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA), organ damage markers, and survival rates.

Protocol 2: this compound Hydrochloride in a Rat Model of Acute Lung Injury

This protocol describes the induction of acute lung injury (ALI) in rats using lipopolysaccharide (LPS) and the administration of this compound hydrochloride.

Materials:

  • This compound hydrochloride (PHC)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile 0.9% saline

  • Anesthetic agent (e.g., isoflurane or ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week.

  • PHC and LPS Preparation: Dissolve PHC in sterile saline. Dissolve LPS in sterile saline to the desired concentration.

  • Anesthesia: Anesthetize the rats.

  • LPS Instillation:

    • Expose the trachea through a small midline incision in the neck.

    • Intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of saline (e.g., 50-100 µL).

    • Suture the incision.

  • PHC Administration: Administer PHC intravenously via the tail vein (e.g., 1.0 mg/kg) or intraperitoneally (e.g., 0.3-3.0 mg/kg) at a specified time point relative to LPS administration (e.g., 30 minutes before or 1 hour after).

  • Monitoring and Sample Collection: Monitor the animals for signs of respiratory distress. At the experimental endpoint (e.g., 6, 24 hours post-LPS), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Endpoint Analysis: Analyze BALF for total and differential cell counts and protein concentration. Analyze lung tissue for histological changes (H&E staining), myeloperoxidase (MPO) activity, and expression of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

This compound hydrochloride exerts its protective effects by modulating several key intracellular signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In various in vivo models, PHC has been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation PHC This compound Hydrochloride PHC->IKK Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression

Caption: this compound hydrochloride inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. PHC has been demonstrated to activate Nrf2, leading to the upregulation of antioxidant enzymes and protection against oxidative stress-induced cellular damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PHC This compound Hydrochloride PHC->Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene Expression Antioxidant Gene Expression ARE->Gene Expression

Caption: this compound hydrochloride activates the Nrf2 antioxidant pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 and JNK, is also involved in the inflammatory response. Studies have shown that PHC can suppress the phosphorylation of p38 MAPK, further contributing to its anti-inflammatory effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/LPS Stress/LPS MAPKKK MAPKKK Stress/LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors PHC This compound Hydrochloride PHC->p38 MAPK Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

Caption: this compound hydrochloride inhibits the p38 MAPK signaling pathway.

Conclusion

This compound hydrochloride demonstrates significant therapeutic potential in a range of in vivo models of inflammatory diseases. Its multifaceted mechanism of action, involving the inhibition of pro-inflammatory pathways and the activation of antioxidant responses, makes it a compelling candidate for further investigation in drug development. The protocols and dosage information provided herein serve as a valuable resource for researchers designing in vivo studies to explore the full therapeutic utility of this compound.

References

Penehyclidine hydrochloride solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Penehyclidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (PHC) is a selective anticholinergic drug with both antimuscarinic and antinicotinic properties.[1][2] It is primarily recognized for its action on M1 and M3 muscarinic acetylcholine receptors.[3] Clinically, it is utilized as a preanesthetic medication and in the treatment of organophosphorus poisoning. Emerging research has highlighted its protective effects on various organs, including the heart, lungs, brain, and kidneys, through its anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides detailed information on the solubility of this compound hydrochloride and protocols for its preparation for experimental use.

Physicochemical Properties

This compound hydrochloride is a white to beige, hygroscopic powder. Its molecular weight is 351.91 g/mol . For storage, it should be kept desiccated at -20°C.

Solubility Data

The solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. It is recommended to prepare stock solutions in organic solvents and make further dilutions in aqueous buffers for biological experiments. Aqueous solutions should ideally be prepared fresh and not stored for more than one day.

SolventSolubilityAppearanceReference
Water2 mg/mLClear solution
DMSO24 mg/mL-

Experimental Protocols

Preparation of Stock Solutions

1. High Concentration Stock Solution (in DMSO):

  • To prepare a 10 mg/mL stock solution, add 416.7 µL of DMSO to 10 mg of this compound hydrochloride.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage.

2. Aqueous Stock Solution (for immediate use):

  • To prepare a 1 mg/mL aqueous solution, add 1 mL of sterile, purified water to 1 mg of this compound hydrochloride.

  • Vortex until the powder is completely dissolved.

  • This solution should be prepared fresh before each experiment.

General Experimental Workflow

The following diagram illustrates a general workflow for the preparation of this compound hydrochloride for experimental use.

G cluster_prep Preparation of this compound Hydrochloride cluster_application Experimental Application weigh Weigh this compound Hydrochloride Powder dissolve Dissolve in appropriate solvent (e.g., DMSO for stock, Water/Saline for direct use) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex sterilize Sterile filter (0.22 µm) for in vivo and cell culture vortex->sterilize dilute_invitro Dilute stock solution in cell culture medium sterilize->dilute_invitro For cell-based assays dilute_invivo Dilute in sterile saline or appropriate vehicle sterilize->dilute_invivo For animal studies invitro In Vitro Experiments (Cell Culture) invivo In Vivo Experiments (Animal Models) dilute_invitro->invitro dilute_invivo->invivo

Caption: General workflow for this compound hydrochloride preparation.
In Vitro Experimental Protocol: LPS-Induced Inflammation in BEAS-2B Cells

This protocol is based on studies investigating the effect of this compound hydrochloride on lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) in a cell model.

1. Cell Culture:

  • Culture human bronchial epithelial cells (BEAS-2B) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Seed BEAS-2B cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

  • Prepare a fresh solution of this compound hydrochloride in the cell culture medium from a stock solution.

  • Pre-treat the cells with various concentrations of this compound hydrochloride for a specified duration (e.g., 1-2 hours).

  • Induce inflammation by adding LPS to the cell culture medium at a final concentration of 10 ng/mL.

  • Incubate the cells for the desired experimental period (e.g., 24 hours).

3. Analysis:

  • After incubation, collect the cell culture supernatant to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

  • Lyse the cells to extract proteins for Western blot analysis to assess the expression of proteins in relevant signaling pathways (e.g., mTOR/Keap1/Nrf2, NF-κB).

  • Perform immunofluorescence or other assays to evaluate cellular changes, such as autophagy.

In Vivo Experimental Protocol: COPD Model in Rats

This protocol is adapted from studies investigating the effects of this compound hydrochloride on the inflammatory response in a rat model of Chronic Obstructive Pulmonary Disease (COPD).

1. Animal Model:

  • Use male Sprague Dawley rats (8 weeks old).

  • Induce the COPD model by exposing the rats to cigarette smoke and intratracheal injections of LPS.

2. Drug Administration:

  • Prepare the this compound hydrochloride solution for injection by dissolving it in sterile normal saline.

  • Administer this compound hydrochloride intravenously at a dose of 1 mg/kg.

  • A control group should receive an equivalent volume of normal saline.

3. Sample Collection and Analysis:

  • After the experimental period, euthanize the animals and collect blood and lung tissue samples.

  • Measure inflammatory markers (e.g., TNF-α, IL-10) in the lung tissue homogenates.

  • Analyze the expression of signaling proteins (e.g., JNK, p-JNK) in lung tissue via Western blot to investigate the mechanism of action.

  • Perform histological analysis of lung tissue to assess inflammation and tissue damage.

Signaling Pathway

This compound hydrochloride has been shown to modulate several signaling pathways, including the mTOR/Keap1/Nrf2 pathway, which is involved in its protective effects against acute lung injury. The diagram below illustrates the proposed mechanism.

PHC This compound Hydrochloride mTOR mTOR PHC->mTOR modulates ALI Acute Lung Injury (ALI) PHC->ALI protects against Keap1 Keap1 mTOR->Keap1 regulates Nrf2 Nrf2 Keap1->Nrf2 regulates Autophagy Autophagy Nrf2->Autophagy influences Autophagy->ALI contributes to

Caption: this compound hydrochloride's modulation of the mTOR/Keap1/Nrf2 pathway.

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal and laboratory safety. Researchers should consult the primary literature for detailed experimental parameters.

References

Application Notes and Protocols: Penehyclidine Hydrochloride in a Rat Model of Acute Respiratory Distress Syndrome (ARDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of penehyclidine hydrochloride (PHC) in preclinical rat models of Acute Respiratory Distress Syndrome (ARDS). The information compiled from multiple studies offers insights into its therapeutic potential, mechanism of action, and detailed experimental protocols.

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1][2] this compound hydrochloride (PHC), an anticholinergic drug, has demonstrated significant protective effects in various rat models of ARDS.[3][4][5] It has been shown to possess anti-inflammatory, anti-apoptotic, and antioxidant properties, making it a promising candidate for ARDS treatment. This document outlines the key findings and methodologies for researchers investigating the therapeutic utility of PHC in ARDS.

Mechanism of Action

PHC exerts its protective effects in ARDS through multiple signaling pathways:

  • Inhibition of Inflammatory Pathways: PHC has been shown to down-regulate the expression of Toll-like receptor 4 (TLR4) and inhibit the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.

  • Modulation of Apoptosis: PHC can attenuate lung injury by inhibiting the Fas/FasL signaling pathway, which leads to a decrease in caspase-3 and caspase-8 activity and subsequent reduction in apoptosis.

  • Regulation of Autophagy: Recent studies suggest that PHC can modulate autophagy through the mTOR/Keap1/Nrf2 signaling pathway, contributing to its protective effects.

  • Antioxidant Effects: PHC has been observed to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) while reducing the levels of malondialdehyde (MDA), a marker of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound hydrochloride in rat models of ARDS.

Table 1: Effect of this compound Hydrochloride on Oxygenation and Lung Edema

ParameterARDS ModelControl GroupARDS GroupPHC Treatment GroupReference
PaO₂/FiO₂ (mmHg) Oleic Acid-induced---113.91 ± 47.78204.42 ± 31.61
Lung Wet/Dry (W/D) Ratio Oleic Acid-induced---6.82 ± 0.595.80 ± 0.44
PaO₂ (mmHg) LPS-induced---DecreasedSignificantly Increased
Lung W/D Ratio LPS-induced---IncreasedReduced

Table 2: Effect of this compound Hydrochloride on Inflammatory Cytokines

CytokineARDS ModelControl GroupARDS GroupPHC Treatment GroupReference
Serum IL-1 (µg/L) Oleic Acid-induced---20.04 ± 0.3918.38 ± 0.28
Serum IL-6 (µg/L) Oleic Acid-induced---14.28 ± 1.3312.64 ± 0.67
BALF TNF-α LPS-induced---Significantly IncreasedEvidently Down-regulated
BALF IL-8 LPS-induced---Significantly IncreasedEvidently Down-regulated
BALF IL-6 LPS-induced---Significantly IncreasedEvidently Down-regulated
Serum TNF-α T/HS-induced---IncreasedDecreased
Serum IL-6 T/HS-induced---IncreasedDecreased
Serum IL-1β T/HS-induced---IncreasedDecreased

Table 3: Effect of this compound Hydrochloride on Oxidative Stress Markers

MarkerARDS ModelControl GroupARDS GroupPHC Treatment GroupReference
Lung Tissue SOD Activity (U/mg) Oleic Acid-induced---45.09 ± 1.6948.75 ± 2.41
Lung Tissue MDA (nmol/mg) Oleic Acid-induced---5.17 ± 0.293.95 ± 0.28
Lung Tissue MPO Activity LPS-induced---IncreasedDecreased
Lung Tissue SOD Activity LPS-induced---DecreasedEnhanced
Lung Tissue MDA Content LPS-induced---IncreasedReduced

Experimental Protocols

This section provides detailed methodologies for inducing ARDS in rats and the subsequent treatment with this compound hydrochloride.

Lipopolysaccharide (LPS)-Induced ARDS Model

This is one of the most common methods to induce ARDS in rodents, mimicking the inflammatory response seen in patients.

Materials:

  • Male Sprague-Dawley (SD) rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound hydrochloride (PHC)

  • Anesthetic (e.g., pentobarbital sodium)

  • Sterile saline

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week with free access to food and water.

  • Anesthesia: Anesthetize the rats via intraperitoneal injection of pentobarbital sodium.

  • ARDS Induction: Induce ARDS by a single intravenous or intraperitoneal injection of LPS (e.g., 5 mg/kg). Alternatively, intratracheal instillation of LPS can be used.

  • Grouping: Randomly divide the rats into three groups:

    • Control Group: Receive an equivalent volume of sterile saline.

    • LPS Group (Model Group): Receive LPS injection.

    • PHC Treatment Group: Receive LPS injection and treatment with PHC.

  • PHC Administration: Administer PHC (e.g., 1.0 mg/kg) via caudal vein injection. Pre-treatment with PHC 30 minutes before LPS administration has also been shown to be effective.

  • Sample Collection and Analysis: At a predetermined time point (e.g., 6 hours) after LPS administration, collect blood and lung tissue samples.

    • Perform arterial blood gas analysis to determine PaO₂.

    • Measure lung wet/dry ratio to assess pulmonary edema.

    • Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis (TNF-α, IL-6, IL-8) using ELISA.

    • Homogenize lung tissue for analysis of oxidative stress markers (MDA, SOD) and protein expression (e.g., iNOS) by Western blot.

    • Fix lung tissue in formalin for histopathological examination using Hematoxylin and Eosin (H&E) staining.

Oleic Acid (OA)-Induced ARDS Model

This model simulates fat embolism-induced ARDS.

Materials:

  • Male Sprague-Dawley (SD) rats

  • Oleic acid

  • This compound hydrochloride (PHC)

  • Anesthetic

  • Sterile saline

Procedure:

  • Animal Preparation and Anesthesia: As described in the LPS model.

  • Catheterization: Place a catheter in the femoral vein for substance administration.

  • ARDS Induction: Inject 0.1 mL/kg of oleic acid via the femoral vein catheter to induce ARDS.

  • Grouping:

    • Control Group: Injected with physiological saline.

    • Model Group: Injected with oleic acid followed by normal saline.

    • Treatment Group: Injected with oleic acid followed by 1.0 mL/kg this compound hydrochloride.

  • Sample Collection and Analysis: After 3 hours, perform blood gas analysis, measure lung W/D ratio, and determine serum levels of IL-1 and IL-6 by ELISA. Analyze lung tissue for SOD activity, MDA levels, and TNF-α expression via immunohistochemistry.

Trauma/Hemorrhagic Shock (T/HS)-Induced ARDS Model

This model is relevant for trauma-induced ARDS.

Procedure:

  • Model Induction: Construct an acute lung injury model by inducing blunt chest trauma and hemorrhagic shock.

  • PHC Administration: Administer PHC (2 mg/kg) either 30 minutes prior to the trauma or 60 minutes after the hemorrhagic shock.

  • Sample Collection: At 6 hours following T/HS, collect blood and lung tissues for analysis.

  • Analysis: Perform arterial blood gas analysis, ELISA for inflammatory cytokines (TNF-α, IL-6, IL-1β), and Western blotting for proteins in the Fas/FasL signaling pathway (Fas, FasL, caspase-8, caspase-3).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds NF_kB NF-κB TLR4->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Upregulates ARDS ARDS Cytokines->ARDS Induces PHC This compound Hydrochloride PHC->TLR4 Inhibits PHC->NF_kB Inhibits caption PHC Inhibition of the TLR4/NF-κB Pathway

Caption: PHC Inhibition of the TLR4/NF-κB Pathway

G cluster_1 Trauma Trauma / Hemorrhagic Shock FasL FasL Trauma->FasL Induces Fas Fas FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis PHC This compound Hydrochloride PHC->FasL Inhibits PHC->Fas Inhibits caption PHC Attenuation of the Fas/FasL Apoptotic Pathway

Caption: PHC Attenuation of the Fas/FasL Apoptotic Pathway

G cluster_2 Animal_Prep Animal Acclimatization ARDS_Induction ARDS Induction (LPS / Oleic Acid / T-HS) Animal_Prep->ARDS_Induction Grouping Random Grouping (Control, ARDS, PHC) ARDS_Induction->Grouping Treatment PHC Administration Grouping->Treatment Sample_Collection Sample Collection (Blood, BALF, Lung Tissue) Treatment->Sample_Collection Analysis Data Analysis (Blood Gas, ELISA, Histology, etc.) Sample_Collection->Analysis caption General Experimental Workflow

Caption: General Experimental Workflow

References

Application Notes and Protocols for Penehyclidine Hydrochloride in Cholinergic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a selective anticholinergic agent with a primary affinity for M1 and M3 muscarinic acetylcholine receptors.[1][2][3][4] This selectivity profile confers a significant advantage over non-selective antagonists, such as atropine, by minimizing M2 receptor-mediated cardiovascular side effects.[5] PHC has demonstrated therapeutic potential in a variety of applications, including the treatment of organophosphate poisoning, as a preanesthetic medication, and in experimental models of chronic obstructive pulmonary disease (COPD), sepsis, and ischemia-reperfusion injury.

These application notes provide a comprehensive overview of the use of this compound hydrochloride for studying cholinergic pathways, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for in vitro and in vivo research.

Mechanism of Action

This compound hydrochloride exerts its effects by competitively blocking the binding of acetylcholine to M1 and M3 muscarinic receptors. This antagonism leads to the following physiological responses:

  • Relaxation of Smooth Muscle: By blocking M3 receptors on smooth muscle cells, such as those in the airways and gastrointestinal tract, PHC induces relaxation, leading to bronchodilation and reduced gastrointestinal motility.

  • Reduction of Glandular Secretions: Inhibition of M3 receptors in exocrine glands decreases secretions, including bronchial mucus and saliva.

  • Anti-inflammatory Effects: PHC has been shown to modulate inflammatory pathways, including the NF-κB and JNK/SAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound hydrochloride.

Table 1: In Vitro Potency of this compound Hydrochloride

ParameterTissue/Cell LineAgonistValueReference
pA2Guinea-pig isolated tracheaAcetylcholine> Atropine (specific value not reported)

Table 2: In Vivo Effects of this compound Hydrochloride in Animal Models

Animal ModelConditionPHC DoseParameter MeasuredResultReference
MouseCecal Ligation and Puncture (CLP)-induced Sepsis0.45 mg/kgSerum TNF-αMarkedly decreased
MouseCLP-induced Sepsis0.45 mg/kgSerum IL-6Markedly decreased
MouseCLP-induced Sepsis0.45 mg/kgLung Myeloperoxidase (MPO) ActivityMarkedly decreased
MouseCLP-induced Sepsis0.45 mg/kgLung Malondialdehyde (MDA)Markedly decreased
MouseCLP-induced Sepsis0.45 mg/kgLung Superoxide Dismutase (SOD) ActivityMarkedly enhanced
RatCardiopulmonary Bypass-related Lung Injury2 mg/kgSerum TNF-α, IL-6, IL-1βSignificantly decreased
RatCardiopulmonary Bypass-related Lung Injury2 mg/kgLung SOD ActivitySignificantly increased
RatCardiopulmonary Bypass-related Lung Injury2 mg/kgLung MPO and MDA LevelsSignificantly decreased
RatLPS-induced Acute Lung Injury1.0 mg/kgSerum Malondialdehyde (MDA)Downregulated
RatLPS-induced Acute Lung Injury1.0 mg/kgSerum Superoxide Dismutase (SOD)Downregulated (Note: This finding from the abstract appears counterintuitive and may require further investigation of the full text)

Experimental Protocols

In Vitro Experiments

1. Protocol for Determination of pA2 Value in Isolated Guinea Pig Trachea

This protocol is adapted from standard organ bath techniques for assessing antagonist potency.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound hydrochloride (PHC)

  • Acetylcholine (ACh)

  • Atropine sulfate (for comparison)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Prepare tracheal ring segments (2-3 mm in width).

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ to 10⁻³ M) to establish a baseline contractile response.

  • Wash the tissues repeatedly to return to baseline tension.

  • Incubate the tissues with a known concentration of this compound hydrochloride for a predetermined equilibration period (e.g., 30 minutes).

  • In the presence of PHC, repeat the cumulative concentration-response curve for acetylcholine.

  • Repeat steps 6-8 with increasing concentrations of PHC.

  • Construct Schild plots by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of PHC. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence and absence of the antagonist.

  • The pA2 value is the x-intercept of the Schild plot where the regression line has a slope not significantly different from -1.

2. Protocol for Radioligand Binding Assay for M1 and M3 Muscarinic Receptors

This protocol is a general guideline for competitive binding assays, which can be optimized for PHC.

Materials:

  • Cell membranes expressing human M1 or M3 muscarinic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Pirenzepine (for M1) or [³H]-4-DAMP (for M3)

  • This compound hydrochloride (unlabeled competitor)

  • Atropine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)

  • Filtration apparatus and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound hydrochloride.

  • In a 96-well plate, add in triplicate: assay buffer, radioligand, unlabeled competitor (PHC or atropine), and cell membranes.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of PHC.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Experiment

3. Protocol for Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice and Treatment with this compound Hydrochloride

This protocol is based on established methods for inducing polymicrobial sepsis in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • This compound hydrochloride

  • Sterile saline

  • Surgical instruments

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 21-gauge)

Procedure:

  • Anesthetize the mice.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve (e.g., at 50% of its length).

  • Puncture the ligated cecum once or twice with the needle.

  • Gently squeeze the cecum to extrude a small amount of feces.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Administer this compound hydrochloride (e.g., 0.3 or 0.45 mg/kg) via intraperitoneal injection, typically 1 hour before or immediately after surgery. A control group should receive an equivalent volume of sterile saline.

  • Provide fluid resuscitation with subcutaneous sterile saline.

  • Monitor the animals for signs of sepsis and survival.

  • At predetermined time points (e.g., 12 or 24 hours post-CLP), collect blood and tissue samples for analysis of inflammatory markers (e.g., TNF-α, IL-6 by ELISA), oxidative stress markers (e.g., SOD, MDA assays), and lung water content (wet-to-dry weight ratio).

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Action_Potential Action Potential Ca_Influx Ca²⁺ Influx Action_Potential->Ca_Influx opens voltage-gated Ca²⁺ channels ACh_Vesicle ACh Vesicle Ca_Influx->ACh_Vesicle triggers vesicle fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release releases ACh into synaptic cleft Acetylcholine Acetylcholine ACh_Release->Acetylcholine M1_M3_Receptor M1/M3 Receptor Gq_Protein Gq Protein M1_M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates from ER PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Acetylcholine->M1_M3_Receptor binds to This compound This compound This compound->M1_M3_Receptor blocks

Caption: Cholinergic signaling pathway and the mechanism of action of this compound hydrochloride.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_Binding Receptor Binding Assay (Ki determination) Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis Smooth_Muscle Isolated Tissue Assay (pA2 determination) Smooth_Muscle->Data_Analysis Animal_Model Animal Model of Disease (e.g., CLP-induced Sepsis) PHC_Treatment Treatment with This compound Hydrochloride Animal_Model->PHC_Treatment Data_Collection Sample Collection (Blood, Tissues) PHC_Treatment->Data_Collection Analysis Biochemical & Histological Analysis Data_Collection->Analysis Analysis->Data_Analysis Hypothesis Hypothesis: PHC modulates cholinergic pathways Hypothesis->Receptor_Binding Hypothesis->Smooth_Muscle Hypothesis->Animal_Model Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound hydrochloride.

Logical_Relationship PHC This compound Hydrochloride M1_M3_Block M1/M3 Receptor Blockade PHC->M1_M3_Block Smooth_Muscle_Relax Smooth Muscle Relaxation M1_M3_Block->Smooth_Muscle_Relax Glandular_Secretion_Red Reduced Glandular Secretion M1_M3_Block->Glandular_Secretion_Red Anti_Inflammatory Anti-inflammatory Effects M1_M3_Block->Anti_Inflammatory Therapeutic_Outcomes Therapeutic Outcomes (e.g., Bronchodilation, Reduced Inflammation) Smooth_Muscle_Relax->Therapeutic_Outcomes Glandular_Secretion_Red->Therapeutic_Outcomes Anti_Inflammatory->Therapeutic_Outcomes

Caption: Logical relationship of this compound hydrochloride's effects.

References

Application Notes and Protocols for Penehyclidine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering penehyclidine hydrochloride (PHC) in animal studies, with a focus on rats and mice. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to guide researchers in their study design.

Quantitative Data Summary

The following tables provide a summary of this compound hydrochloride dosages and administration routes used in various animal models as reported in the literature. It is important to note that optimal dosage and administration routes may vary depending on the specific animal model, strain, age, and experimental objectives. Preliminary dose-range finding studies are recommended for new experimental setups.

Table 1: this compound Hydrochloride Administration in Rat Models
Animal ModelStrainAdministration RouteDosageKey Findings
Chronic Obstructive Pulmonary Disease (COPD)Sprague-DawleyIntravenous1.0 mg/kgAlleviated pulmonary inflammatory response.[1]
Cardiopulmonary Bypass-Related Lung InjurySprague-DawleyIntravenous (in pre-filling solution)2.0 mg/kgReduced systemic inflammatory response and oxidative stress.
Acute Lung Injury (LPS-induced)Sprague-DawleyIntravenous1.0 mg/kgAttenuated lung injury by inhibiting inflammation.[2]
Morphine DependenceSprague-DawleyNot Specified0.22, 0.55, 1.38 mg/kgCaused cognitive impairment, suggesting a central mechanism against relapse.[3]
Table 2: this compound Hydrochloride Administration in Mouse Models
Animal ModelStrainAdministration RouteDosageKey Findings
Sepsis (Cecal Ligation and Puncture)Not SpecifiedIntraperitoneal0.3, 0.45 mg/kgProtective effects against sepsis, reduced inflammatory factors.[3]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound hydrochloride for in vivo animal studies.

Materials
  • This compound hydrochloride (PHC) powder

  • Sterile normal saline (0.9% sodium chloride)

  • Sterile syringes and needles (appropriate gauge for the chosen administration route and animal)

  • Vortex mixer

  • Analytical balance

Preparation of this compound Hydrochloride Solution
  • Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total amount of PHC and the total volume of saline needed. For example, for a 1.0 mg/kg dose in a 250g rat, you would need 0.25 mg of PHC. To administer a volume of 0.3 mL, the concentration would be 0.83 mg/mL.

  • Weigh the PHC powder: Accurately weigh the calculated amount of PHC powder using an analytical balance.

  • Dissolve in sterile saline: Add the weighed PHC powder to a sterile container. Add the calculated volume of sterile normal saline.

  • Ensure complete dissolution: Vortex the solution until the PHC powder is completely dissolved and the solution is clear.

  • Storage: Use the freshly prepared solution for administration. If short-term storage is necessary, consult the manufacturer's guidelines, though freshly prepared solutions are recommended to ensure sterility and potency.

Administration Protocols

2.3.1. Intravenous (IV) Injection (Rat Tail Vein)

  • Animal Restraint: Properly restrain the rat to expose the tail. Various commercial restrainers are available. Gentle warming of the tail with a heat lamp or warm water can help dilate the veins, making injection easier.

  • Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.

  • Injection: Using an appropriate gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.

  • Confirmation: Gently pull back the plunger to check for blood flashback, confirming the needle is in the vein.

  • Administration: Slowly inject the prepared PHC solution.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

2.3.2. Intraperitoneal (IP) Injection (Mouse)

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.

  • Locate Injection Site: Tilt the mouse slightly head-down and locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated.

  • Administration: Inject the PHC solution into the peritoneal cavity.

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound hydrochloride and a general experimental workflow for its administration in animal studies.

This compound Hydrochloride Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_model Disease Model Induction cluster_analysis Analysis prep_solution Prepare PHC Solution (Dissolve in Saline) administer_phc Administer PHC (IV, IP, etc.) prep_solution->administer_phc animal_prep Animal Acclimatization & Baseline Measurements animal_prep->administer_phc induce_model Induce Disease Model (e.g., LPS, CLP) administer_phc->induce_model sample_collection Sample Collection (Blood, Tissue) induce_model->sample_collection data_analysis Data Analysis (Biochemical, Histological) sample_collection->data_analysis

General experimental workflow for PHC administration.
This compound Hydrochloride Mechanism of Action: Anti-inflammatory Signaling

anti_inflammatory_pathway cluster_receptor Receptor Level cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome PHC This compound Hydrochloride M1_M3_Receptor M1/M3 Muscarinic Receptors PHC->M1_M3_Receptor Antagonizes TLR4 TLR4 M1_M3_Receptor->TLR4 Modulates mTOR mTOR/Keap1/Nrf2 M1_M3_Receptor->mTOR Modulates NF_kB NF-κB TLR4->NF_kB Inhibits JNK_SAPK JNK/SAPK TLR4->JNK_SAPK Inhibits Inflammatory_Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Cytokines JNK_SAPK->Inflammatory_Cytokines mTOR->Inflammatory_Cytokines

PHC's anti-inflammatory signaling pathways.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Pharmacokinetics: Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound hydrochloride in common laboratory animals is limited. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as half-life, peak plasma concentration (Cmax), and time to peak concentration (Tmax) to optimize dosing schedules.

  • Controls: Appropriate control groups, including vehicle-treated animals, are essential for interpreting the effects of this compound hydrochloride.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance. Researchers should critically evaluate the information provided and adapt the protocols to their specific research needs and institutional guidelines.

References

Penehyclidine Hydrochloride: A Modern Choice in Preanesthetic Medication

Author: BenchChem Technical Support Team. Date: November 2025

Penehyclidine hydrochloride, a selective anticholinergic agent, is emerging as a valuable preanesthetic medication, offering significant advantages over traditional drugs like atropine. Its primary role in premedication is to reduce respiratory tract secretions, inhibit vagal nerve reflexes, and provide a degree of sedation, all of which contribute to a smoother anesthetic course and improved patient comfort.

Developed in China, this compound hydrochloride distinguishes itself through its selective antagonism of M1 and M3 muscarinic acetylcholine receptors, with a markedly weaker effect on M2 receptors.[1] This selectivity is key to its favorable safety profile, particularly concerning the cardiovascular system. Unlike non-selective antagonists such as atropine, which can cause significant tachycardia, this compound hydrochloride maintains cardiovascular stability, making it a preferred option for a wide range of patients, including those with underlying heart conditions.[1][2]

Mechanism of Action

This compound hydrochloride exerts its effects by blocking the action of acetylcholine at M1 and M3 muscarinic receptors. In the context of preanesthetic medication, this has several beneficial consequences:

  • Reduced Glandular Secretions: Blockade of M3 receptors in salivary and bronchial glands leads to a significant reduction in secretions. This is crucial for maintaining a clear airway during anesthesia and preventing potential complications.

  • Bronchodilation: By antagonizing M3 receptors in the smooth muscle of the bronchi, this compound hydrochloride promotes relaxation of the airways.[3]

  • Vagal Nerve Inhibition: The vagus nerve plays a significant role in regulating heart rate and airway tone. By inhibiting vagal reflexes, this compound hydrochloride helps to prevent bradycardia and bronchospasm that can be triggered by anesthetic agents or surgical stimulation.[1]

  • Central Sedative Effects: this compound hydrochloride can cross the blood-brain barrier and its action on M1 receptors in the central nervous system is believed to contribute to its sedative properties.

Signaling Pathways of Muscarinic Receptor Antagonism

The therapeutic effects of this compound hydrochloride are rooted in its ability to interrupt specific intracellular signaling cascades initiated by acetylcholine.

cluster_0 This compound Hydrochloride Action PHC This compound Hydrochloride M1R M1 Muscarinic Receptor (CNS) PHC->M1R Blocks M3R M3 Muscarinic Receptor (Glands, Smooth Muscle) PHC->M3R Blocks Gq_M1 Gq Protein M1R->Gq_M1 Activates Gq_M3 Gq Protein M3R->Gq_M3 Activates PLC_M1 Phospholipase C Gq_M1->PLC_M1 Activates PLC_M3 Phospholipase C Gq_M3->PLC_M3 Activates IP3_Ca_M1 IP3 -> Increased Ca2+ PLC_M1->IP3_Ca_M1 Produces IP3_Ca_M3 IP3 -> Increased Ca2+ PLC_M3->IP3_Ca_M3 Produces Sedation Sedation IP3_Ca_M1->Sedation Leads to Reduced_Secretions Reduced Secretions IP3_Ca_M3->Reduced_Secretions Leads to Bronchodilation Bronchodilation IP3_Ca_M3->Bronchodilation Leads to

Mechanism of this compound Hydrochloride

Clinical Applications and Efficacy

Clinical studies have demonstrated the efficacy of this compound hydrochloride as a preanesthetic medication in various surgical settings. It is administered either intravenously or via inhalation.

Data Presentation

IndicationAdministration RouteDosageComparatorKey FindingsReference
Hemodynamic Stability Intramuscular0.01 mg/kgAtropine (0.01 mg/kg), Scopolamine (0.006 mg/kg)No significant changes in heart rate, temperature, and blood pressure in the this compound group, unlike the atropine and scopolamine groups which showed increased heart rate and temperature.
Prevention of Postoperative Nausea and Vomiting (PONV) Intravenous0.5 mgPlaceboThis compound did not significantly decrease the incidence and severity of PONV in patients undergoing laparoscopic bariatric surgery.
Reduction of Postoperative Pulmonary Complications Inhalation0.5 mg in 6 ml normal saline every 12 hoursPlaceboReduced incidence of composite pulmonary complications (18.9% vs 26.4%) and bronchospasm (1.4% vs 4.4%).
Reduction of Postoperative Bronchospasm in Elderly Patients InhalationNot specifiedIpratropium Bromide, Normal SalineIncidence of bronchospasm was significantly lower in the this compound (3.3%) and ipratropium (3.2%) groups compared to normal saline (20.7%).

Experimental Protocols

Intravenous Administration Protocol for Preanesthetic Medication

This protocol is a general guideline based on practices in clinical trials. Dosage and timing should be adjusted based on patient characteristics and the specific surgical procedure.

cluster_0 Intravenous this compound Premedication Workflow Start Patient Assessment and Consent Prepare Prepare this compound (e.g., 0.5 mg in 5 ml saline) Start->Prepare Administer Administer Intravenously 10-30 minutes before induction Prepare->Administer Monitor Monitor Vital Signs (HR, BP, SpO2) Administer->Monitor Induce Proceed with Anesthesia Induction Monitor->Induce

IV this compound Workflow

Objective: To reduce salivary and bronchial secretions, and to maintain hemodynamic stability prior to the induction of general anesthesia.

Materials:

  • This compound hydrochloride for injection

  • Sterile saline for dilution

  • Syringes and needles

  • Intravenous catheter

  • Monitoring equipment (ECG, blood pressure cuff, pulse oximeter)

Procedure:

  • Patient Evaluation: Assess the patient's medical history, including any cardiovascular or respiratory conditions. Obtain informed consent.

  • Dosage Preparation: A typical adult dose is 0.5 mg. This may be administered undiluted or diluted in sterile saline. For pediatric patients, a weight-based dosage (e.g., 0.01 mg/kg) is used.

  • Administration: Administer the prepared dose via a patent intravenous line 10 to 30 minutes prior to the planned induction of anesthesia.

  • Monitoring: Continuously monitor the patient's heart rate, blood pressure, and oxygen saturation from the time of administration through the induction of anesthesia.

  • Observation: Observe for any adverse effects, with dry mouth being the most commonly reported.

Inhalation Administration Protocol for Prevention of Postoperative Pulmonary Complications

This protocol is based on a clinical trial investigating the prevention of postoperative pulmonary complications.

cluster_0 Inhaled this compound Prophylaxis Workflow Start Identify High-Risk Patient Prepare Prepare this compound (0.5 mg in 6 ml saline) Start->Prepare Administer Administer via Nebulizer q12h starting night before surgery Prepare->Administer Continue Continue until Postoperative Day 2 Administer->Continue Monitor Monitor for Respiratory Complications Continue->Monitor

Inhaled this compound Workflow

Objective: To reduce the incidence of postoperative pulmonary complications in high-risk patients.

Materials:

  • This compound hydrochloride solution for inhalation

  • Sterile normal saline for dilution

  • Nebulizer and mask or mouthpiece

Procedure:

  • Patient Selection: Identify patients at high risk for postoperative pulmonary complications (e.g., elderly patients, patients with pre-existing respiratory disease, those undergoing major abdominal or thoracic surgery).

  • Dosage and Administration Schedule: The recommended dose is 0.5 mg of this compound hydrochloride diluted in a total volume of 6 ml of normal saline. Administration is typically started the night before surgery and continued every 12 hours until the second postoperative day.

  • Nebulization: The patient should be in a comfortable, upright position. The nebulizer should be operated according to the manufacturer's instructions until the entire dose is administered.

  • Monitoring: Patients should be monitored for the development of any respiratory complications, such as bronchospasm, throughout the perioperative period.

Adverse Effects and Considerations

The most frequently reported side effect of this compound hydrochloride is dry mouth. Due to its selective nature, clinically significant effects on heart rate and blood pressure are minimal, especially when compared to atropine. A meta-analysis found that premedication with this compound hydrochloride was not associated with an increased incidence of postoperative cognitive dysfunction or delirium compared to placebo or scopolamine.

Conclusion

This compound hydrochloride represents a significant advancement in preanesthetic medication. Its selective M1 and M3 receptor antagonism provides effective reduction of secretions and protection against vagal reflexes, while its minimal impact on the cardiovascular system offers a superior safety profile compared to older anticholinergic drugs. Both intravenous and inhaled routes of administration have been shown to be effective in specific clinical scenarios, making this compound hydrochloride a versatile and valuable tool for anesthesiologists. Further research may continue to expand its applications and refine optimal dosing strategies for various patient populations and surgical procedures.

References

Application Notes: Investigating the mTOR/Keap1/Nrf2 Signaling Pathway Using Penehyclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penehyclidine hydrochloride (PHC) is an anticholinergic drug with demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] It is widely utilized as a pre-anesthetic medication and in the treatment of organophosphorus poisoning.[2][3] Recent research has highlighted its protective effects in various organ injuries, including acute lung injury (ALI) and renal ischemia-reperfusion injury, by modulating key cellular signaling pathways.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of PHC on the interconnected mTOR/Keap1/Nrf2 signaling pathway. This pathway is a critical regulator of cellular homeostasis, controlling processes such as cell growth, metabolism, and the response to oxidative stress. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. The evidence suggests that PHC exerts its protective effects by modulating this pathway, particularly by activating the Nrf2-mediated antioxidant response.

Mechanism of Action: PHC and the mTOR/Keap1/Nrf2 Axis

The mTOR/Keap1/Nrf2 pathway is a complex signaling cascade that balances cellular growth and defense mechanisms.

  • mTOR (Mechanistic Target of Rapamycin): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. It exists in two complexes, mTORC1 and mTORC2. Under certain conditions, such as in lipopolysaccharide (LPS)-induced injury, mTOR signaling is activated.

  • Keap1-Nrf2 System: This is the primary regulator of the cellular antioxidant response. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm, targeting it for degradation.

  • Nrf2 Activation: In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NADPH Quinone Oxidoreductase 1 (NQO1).

This compound hydrochloride has been shown to modulate this pathway, particularly in disease models characterized by inflammation and oxidative stress. Studies on LPS-induced acute lung injury indicate that PHC treatment can reverse the pathological changes in the expression of mTOR, Keap1, and Nrf2. PHC administration leads to the activation of Nrf2 and increased expression of its downstream target, HO-1, thereby enhancing the cellular antioxidant defense system and mitigating injury.

Data Presentation: Effects of this compound Hydrochloride

The following tables summarize the quantitative and qualitative effects of PHC on key components and markers of the mTOR/Keap1/Nrf2 pathway as reported in preclinical studies.

Table 1: Effect of PHC on mTOR/Keap1/Nrf2 Pathway Protein Expression

Protein/GeneEffect of Disease Model (e.g., LPS/RIR)Effect of PHC TreatmentExperimental Model
mTOR Increased expressionReverses increaseLPS-induced ALI
Keap1 Altered expressionReverses alterationLPS-induced ALI
Nrf2 Decreased expressionIncreased expression / Nuclear translocationRenal Ischemia-Reperfusion, LPS-induced ALI
HO-1 Decreased expressionIncreased expressionRenal Ischemia-Reperfusion, LPS-induced inflammation
NQO1 Decreased expressionIncreased expressionLPS-induced inflammation

Table 2: Effect of PHC on Markers of Oxidative Stress and Inflammation

MarkerCategoryEffect of Disease Model (e.g., LPS/CPB)Effect of PHC TreatmentExperimental Model
TNF-α Inflammatory CytokineIncreasedDecreasedCardiopulmonary Bypass, LPS-induced ALI
IL-1β Inflammatory CytokineIncreasedDecreasedCardiopulmonary Bypass, LPS-induced ALI
IL-6 Inflammatory CytokineIncreasedDecreasedCardiopulmonary Bypass, LPS-induced inflammation
MDA Oxidative StressIncreasedDecreasedCardiopulmonary Bypass, LPS-induced ALI
MPO Oxidative StressIncreasedDecreasedCardiopulmonary Bypass, LPS-induced ALI
SOD Antioxidant EnzymeDecreasedIncreasedCardiopulmonary Bypass, LPS-induced ALI
GSH-Px Antioxidant EnzymeDecreasedDecreasedLPS-induced ALI

Visualizations: Pathways and Workflows

mTOR_Keap1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli mTOR mTOR Stimuli->mTOR Activates Keap1 Keap1 Stimuli->Keap1 Inhibits mTOR->Keap1 Modulates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition/ Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation PHC This compound (PHC) PHC->mTOR Inhibits (in disease state) ARE ARE Nrf2_nu->ARE Binds Cytoprotective_Genes Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription

Caption: The mTOR/Keap1/Nrf2 signaling pathway and the proposed modulatory role of this compound (PHC).

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome A1 1. Establish Model (In Vitro or In Vivo) A2 2. Treatment Groups - Control - Disease Model (e.g., LPS) - Disease + PHC A1->A2 A3 3. Sample Collection - Cell Lysates - Tissue Homogenates - RNA - Serum A2->A3 B1 Western Blot (mTOR, Keap1, Nrf2, HO-1) A3->B1 B2 Immunofluorescence (Nrf2 Nuclear Translocation) A3->B2 B3 qPCR (Nrf2, HO-1, NQO1 mRNA) A3->B3 B4 ELISA (Cytokines, Oxidative Markers) A3->B4 C1 Data Analysis & Interpretation B1->C1 B2->C1 B3->C1 B4->C1

Caption: General experimental workflow for studying the effects of PHC on the mTOR/Keap1/Nrf2 pathway.

Experimental Protocols

Herein are detailed protocols for key experiments to elucidate the mechanism of action of this compound Hydrochloride on the mTOR/Keap1/Nrf2 pathway.

Protocol 1: Western Blotting for Protein Expression and Nrf2 Subcellular Localization

This protocol is used to determine the protein levels of mTOR, Keap1, total Nrf2, and HO-1, and to assess the nuclear translocation of Nrf2 by analyzing cytoplasmic and nuclear fractions.

A. Materials

  • Cells or tissues treated with vehicle, disease stimulus (e.g., LPS), and/or PHC.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Nuclear and Cytoplasmic Protein Extraction Kit.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels (8-12%).

  • PVDF membranes.

  • TBST buffer (Tris-buffered saline with 0.1% Tween 20).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-mTOR, anti-Keap1, anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic/loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection system.

B. Procedure

  • Protein Extraction:

    • For total protein: Lyse cells or homogenized tissues in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.

    • For subcellular fractionation: Use a commercial kit to isolate nuclear and cytoplasmic fractions according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize target protein levels to the appropriate loading control (Lamin B1 for nuclear fraction, β-actin/GAPDH for cytoplasmic and total lysates).

Protocol 2: Immunofluorescence for Nrf2 Nuclear Translocation

This method visually confirms the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with PHC.

A. Materials

  • Cells cultured on glass coverslips in a 24-well plate.

  • Phosphate-buffered saline (PBS).

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization solution: 0.25% Triton X-100 in PBS.

  • Blocking solution: 1-3% BSA in PBST.

  • Primary antibody: anti-Nrf2 antibody.

  • Secondary antibody: Fluorophore-conjugated anti-rabbit/mouse IgG (e.g., Alexa Fluor 488).

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole).

  • Antifade mounting medium.

  • Fluorescence or confocal microscope.

B. Procedure

  • Cell Culture and Treatment: Seed cells on coverslips and treat with vehicle, disease stimulus, and/or PHC for the desired time.

  • Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1-3% BSA in PBST for 30-60 minutes to reduce nonspecific binding.

  • Primary Antibody Incubation: Incubate the coverslips with the anti-Nrf2 primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash three times with PBST. Stain nuclei with DAPI for 5-10 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Nrf2 will appear in the cytoplasm and/or nucleus (green fluorescence), while nuclei will be stained blue.

  • Analysis: Analyze the images to assess the colocalization of Nrf2 and DAPI signals, indicating nuclear translocation. Quantify the nuclear fluorescence intensity if required.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf2 and Target Gene Expression

This protocol measures the mRNA expression levels of Nrf2 and its downstream target genes, such as HMOX1 (for HO-1) and NQO1.

A. Materials

  • Cells or tissues from treatment groups.

  • RNA isolation kit (e.g., TRIzol or column-based kits).

  • Spectrophotometer (e.g., NanoDrop).

  • cDNA synthesis kit (Reverse Transcription).

  • SYBR Green or TaqMan-based qPCR master mix.

  • qPCR instrument.

  • Specific primers for target genes (NFE2L2 for Nrf2, HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB).

B. Procedure

  • RNA Extraction: Extract total RNA from samples using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a gene of interest, and the diluted cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Express results as fold change relative to the control group.

Protocol 4: ELISA for Oxidative Stress and Inflammatory Markers

This protocol quantifies the levels of secreted inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatant or serum, and markers of oxidative stress (e.g., MPO, MDA) in tissue homogenates.

A. Materials

  • Serum, plasma, or tissue homogenates from experimental groups.

  • Commercial ELISA kits for specific markers (e.g., TNF-α, IL-1β, IL-6, MPO, MDA, SOD).

  • Microplate reader.

B. Procedure

  • Sample Preparation: Prepare samples as required by the specific ELISA kit protocol. This may involve dilution of serum or processing of tissue homogenates.

  • ELISA Assay: Perform the assay according to the manufacturer's instructions provided with the kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP).

    • Adding a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction.

  • Measurement: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.

References

Troubleshooting & Optimization

Penehyclidine Hydrochloride Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of penehyclidine hydrochloride in solution. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride in its solid form?

A1: this compound hydrochloride powder is hygroscopic and should be stored in a desiccated environment.[1] For long-term storage, a temperature of -20°C is recommended.[1][2] The solid form is generally stable under these conditions.

Q2: What is the general stability of this compound hydrochloride in solution?

A2: When dissolved in a solvent, the stability of this compound hydrochloride can be influenced by several factors. For short-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[3] The product is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3]

Q3: What factors can affect the stability of this compound hydrochloride in an aqueous solution?

A3: The stability of drugs like this compound hydrochloride in aqueous solutions is primarily affected by pH, temperature, and light exposure. Most drugs are most stable in a pH range of 4 to 8. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis. Elevated temperatures typically accelerate the rate of chemical degradation. Exposure to light, particularly UV light, can also lead to photodegradation.

Q4: Are there any known incompatibilities of this compound hydrochloride with common intravenous fluids?

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the preparation and analysis of this compound hydrochloride solutions.

Issue 1: Unexpected precipitation when preparing a solution.

  • Possible Cause: The solubility of this compound hydrochloride in water is approximately 2 mg/mL, and it may require sonication and warming to fully dissolve. Exceeding this concentration or using a cold solvent may lead to incomplete dissolution or precipitation.

  • Troubleshooting Steps:

    • Ensure the concentration does not exceed the known solubility limit.

    • Use gentle warming and sonication to aid dissolution.

    • Verify the pH of the solution, as extreme pH values can sometimes affect solubility.

Issue 2: Rapid degradation of the compound in solution is observed.

  • Possible Cause: The solution may be exposed to unfavorable conditions such as extreme pH, high temperature, or light. The presence of oxidizing or reducing agents can also accelerate degradation.

  • Troubleshooting Steps:

    • Prepare solutions in a pH-controlled buffer, ideally within the neutral range, to avoid acid or base-catalyzed hydrolysis.

    • Store solutions at recommended low temperatures (-20°C or -80°C) and protect them from light by using amber vials or covering the container with foil.

    • Ensure all glassware is clean and free of contaminants that could act as catalysts for degradation.

    • Use high-purity solvents and reagents to prepare solutions.

Issue 3: Inconsistent results in stability studies using HPLC.

  • Possible Cause: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. Other issues could include improper sample handling or instrument variability.

  • Troubleshooting Steps:

    • Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the chromatographic method can resolve these from the parent compound.

    • Ensure consistent sample preparation and handling procedures.

    • Use an internal standard to account for variations in injection volume and detector response.

    • Regularly perform system suitability tests to ensure the HPLC system is performing optimally.

Data Presentation

Quantitative data from stability and compatibility studies should be presented in a clear and organized manner. The following tables provide templates for presenting such data.

Table 1: Example of a Forced Degradation Study Summary for this compound Hydrochloride

Stress ConditionDurationTemperature (°C)This compound HCl Assay (%)No. of Degradation ProductsMajor Degradation Product (RT, min)
0.1 M HCl24 hours6085.234.7
0.1 M NaOH8 hours6078.545.2
10% H₂O₂12 hours2589.126.1
Dry Heat48 hours8095.817.3
Photolytic (UV)24 hours2592.428.0

Table 2: Example of a Compatibility Study of this compound Hydrochloride with Intravenous Fluids

Intravenous FluidThis compound HCl Conc. (mg/mL)Storage Temp. (°C)Initial Assay (%)Assay at 24 hours (%)Physical Observations
0.9% Sodium Chloride125100.098.9Clear, colorless solution
5% Dextrose in Water125100.097.5Clear, colorless solution
Lactated Ringer's125100.098.2Clear, colorless solution

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

Objective: To investigate the degradation profile of this compound hydrochloride under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound hydrochloride reference standard

  • HPLC grade acetonitrile and methanol

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Purified water (HPLC grade)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store a known quantity of solid this compound hydrochloride in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound hydrochloride (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride

Objective: To provide a robust HPLC method for the separation and quantification of this compound hydrochloride from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Mandatory Visualization

PHC This compound Hydrochloride Oxidation Oxidation PHC->Oxidation H₂O₂ Hydrolysis Hydrolysis PHC->Hydrolysis Acid/Base Photodegradation Photodegradation PHC->Photodegradation UV Light Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound hydrochloride.

start Start: Stability Study prep_sample Prepare this compound HCl Solution start->prep_sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_evaluation Evaluate Data (Assay, Impurities) hplc_analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: Experimental workflow for a forced degradation study.

rect_node rect_node start Poor Peak Shape in HPLC? check_ph Is mobile phase pH optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_column Is the column old or overloaded? check_ph->check_column Yes end Problem Solved adjust_ph->end replace_column Replace column or reduce sample load check_column->replace_column Yes check_solvent Are there secondary interactions? check_column->check_solvent No replace_column->end modify_solvent Add ion-pairing agent or change solvent check_solvent->modify_solvent Yes check_solvent->end No modify_solvent->end

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Optimizing Penehyclidine Dosage for Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing penehyclidine hydrochloride (PHC) in septic shock models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound hydrochloride (PHC) in a murine cecal ligation and puncture (CLP) sepsis model?

A1: Based on published studies, a typical starting dose for PHC in a murine CLP sepsis model is between 0.3 mg/kg and 0.45 mg/kg administered intraperitoneally (IP).[1] A dose of 0.45 mg/kg IP has been shown to significantly decrease mortality and reduce inflammatory markers such as TNF-α.[1] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions, including the severity of the CLP model and the specific mouse strain used.

Q2: When should PHC be administered in a CLP model for optimal effect?

A2: In most preclinical studies, PHC is administered as a pre-treatment, typically 30 minutes to 1 hour before the induction of sepsis (e.g., before CLP surgery).[1][2][3] This prophylactic administration aims to counteract the initial inflammatory cascade. The optimal timing may vary depending on the research question and the specific model of sepsis.

Q3: What is the mechanism of action of PHC in septic shock?

A3: this compound hydrochloride is an anticholinergic agent that acts as a selective antagonist of M1 and M3 muscarinic acetylcholine receptors. Its protective effects in septic shock are attributed to its potent anti-inflammatory properties. PHC has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. This is achieved, in part, by blocking the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.

Q4: What are the expected outcomes of successful PHC treatment in a septic shock model?

A4: Successful treatment with an optimized dose of PHC in a septic shock model, such as the CLP model in mice, is expected to result in:

  • Increased survival rate: PHC has been shown to improve survival in septic mice.

  • Reduced systemic inflammation: A significant decrease in the serum levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Alleviation of organ damage: Particularly, a reduction in acute lung injury is a key benefit, evidenced by decreased pulmonary microvascular permeability and inflammatory cell infiltration.

  • Modulation of oxidative stress: PHC can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduce markers of oxidative damage such as malondialdehyde (MDA).

Q5: Are there different routes of administration for PHC in animal models?

A5: The most commonly reported route of administration for PHC in rodent sepsis models is intraperitoneal (IP) injection. Intravenous (IV) administration has also been used in other inflammatory models in rats. The choice of administration route can affect the pharmacokinetics of the drug. For systemic effects in a sepsis model, both IV and IP routes are generally acceptable, though bioavailability and time to peak concentration may differ. It is advisable to maintain consistency in the administration route throughout a study.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
No significant improvement in survival with PHC treatment. 1. Suboptimal Dosage: The dose of PHC may be too low for the severity of the sepsis model. 2. Timing of Administration: The timing of PHC administration may not be optimal to counteract the inflammatory cascade in your model. 3. Severity of Sepsis Model: The CLP model may be too severe, leading to rapid and overwhelming inflammation that is difficult to rescue.1. Conduct a Dose-Response Study: Test a range of PHC doses (e.g., 0.1 mg/kg, 0.3 mg/kg, 0.45 mg/kg, 1.0 mg/kg) to identify the most effective dose for your specific model. 2. Optimize Administration Timing: Evaluate different time points for PHC administration (e.g., 1 hour pre-CLP, immediately post-CLP, or a combination). 3. Adjust Sepsis Severity: The severity of the CLP model can be modulated by changing the needle gauge used for puncture or the length of the ligated cecum. A less severe model may be more amenable to therapeutic intervention.
High variability in experimental results. 1. Inconsistent CLP Procedure: Variations in the surgical technique can lead to significant differences in the severity of sepsis. 2. Animal Strain and Health: The genetic background and health status of the animals can influence their response to sepsis and treatment.1. Standardize CLP Protocol: Ensure all surgical procedures are performed consistently, including the length of the ligated cecum and the size and number of punctures. Refer to detailed CLP protocols for guidance. 2. Use a Consistent Animal Supply: Source animals from a reputable vendor and ensure they are of a similar age, weight, and health status.
Unexpected adverse effects observed. 1. High Dose of PHC: The dose of PHC may be in the toxic range for the animal model. 2. Off-target Effects: As an anticholinergic agent, PHC can have effects on other systems, such as the cardiovascular and gastrointestinal systems.1. Reduce the Dose: If adverse effects are observed, reduce the dose of PHC. 2. Monitor for Known Anticholinergic Effects: Be aware of potential side effects such as changes in heart rate or gastrointestinal motility and report them in your findings.
Difficulty in assessing therapeutic efficacy. 1. Inappropriate Outcome Measures: The chosen endpoints may not be sensitive enough to detect the effects of PHC. 2. Incorrect Timing of Sample Collection: The timing of blood or tissue collection may not align with the peak of the inflammatory response or the therapeutic window of PHC.1. Select Relevant Biomarkers: Measure a panel of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and markers of organ damage (e.g., lung wet-to-dry weight ratio, serum creatinine). 2. Establish a Time-Course: In a pilot study, collect samples at multiple time points post-CLP (e.g., 6, 12, 24 hours) to determine the optimal time to assess the effects of PHC.

Data Presentation

Table 1: Effects of this compound Hydrochloride (PHC) on Inflammatory Cytokines in Murine Sepsis Models

Animal ModelPHC DosageAdministration RouteTime PointTNF-α LevelsIL-6 LevelsReference
CLP Mice0.3 mg/kgIP12h post-CLP-
CLP Mice0.45 mg/kgIP12h post-CLP↓↓
LPS-induced ALI RatsVaried dosesIV6h post-LPS--

Arrows indicate the direction of change (↓: decrease, ↓↓: marked decrease). "-" indicates data not reported.

Table 2: Effects of this compound Hydrochloride (PHC) on Oxidative Stress Markers in Murine Sepsis Models

Animal ModelPHC DosageAdministration RouteTime PointSuperoxide Dismutase (SOD) ActivityMalondialdehyde (MDA) ContentReference
CLP Mice0.45 mg/kgIP12h post-CLP
LPS-induced ALI RatsVaried dosesIV6h post-LPS

Arrows indicate the direction of change (↑: increase, ↓: decrease).

Experimental Protocols

Cecal Ligation and Puncture (CLP) Protocol in Mice

This protocol describes a standardized method for inducing polymicrobial sepsis in mice.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical scissors and forceps

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Wound clips or sutures for skin closure

  • Sterile saline

  • This compound hydrochloride solution

Procedure:

  • Anesthetize the mouse using an approved protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis (a longer ligation results in more severe sepsis).

  • Puncture the ligated cecum once or twice with a needle (the gauge of the needle will also influence the severity).

  • Gently squeeze the cecum to express a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures or wound clips.

  • Administer fluid resuscitation with pre-warmed sterile saline subcutaneously.

  • Administer PHC at the desired dose and time point (e.g., 0.45 mg/kg IP, 1 hour before surgery).

  • Monitor the animals closely for signs of sepsis and provide post-operative care as per institutional guidelines.

Mandatory Visualization

Signaling Pathways

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates PHC This compound (PHC) PHC->IKK inhibits PHC->p38_MAPK inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: PHC inhibits inflammatory signaling pathways.

Experimental Workflow

G start Start animal_prep Animal Preparation (Acclimatization, Grouping) start->animal_prep phc_admin PHC Administration (e.g., 0.45 mg/kg IP) animal_prep->phc_admin clp_surgery Cecal Ligation and Puncture (CLP) Surgery phc_admin->clp_surgery post_op Post-operative Care (Fluid Resuscitation, Monitoring) clp_surgery->post_op data_collection Data Collection (Survival, Blood/Tissue Samples) post_op->data_collection analysis Data Analysis (Cytokines, Histology, etc.) data_collection->analysis end End analysis->end

Caption: Experimental workflow for PHC in a CLP model.

References

Technical Support Center: Penehyclidine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of penehyclidine hydrochloride (PHC).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride?

A1: The reported aqueous solubility of this compound hydrochloride can vary. Some sources indicate a solubility of approximately 2 mg/mL in water.[1] Another source suggests solubility can be ≥15 mg/mL at elevated temperatures (~60 °C).[2] It is also soluble in DMSO at 24 mg/mL.[2] The need for warming and sonication to achieve a 2 mg/mL solution suggests that both solubility and dissolution rate can be challenging at room temperature.[3]

Q2: Why is my this compound hydrochloride not dissolving completely in aqueous solutions?

A2: this compound hydrochloride, despite being a salt, may exhibit limited aqueous solubility due to the lipophilic nature of the parent molecule. Incomplete dissolution can be attributed to several factors:

  • Concentration: You may be attempting to prepare a solution that exceeds its intrinsic solubility at a given temperature.

  • pH of the medium: As a hydrochloride salt of a basic compound, the pH of the aqueous medium is critical. In neutral or alkaline conditions, the free base form, which is less soluble, may precipitate.

  • Dissolution Rate: The compound may be slow to dissolve. Factors like particle size and inadequate agitation can affect the dissolution rate.

  • Common Ion Effect: In solutions already containing chloride ions, the solubility of this compound hydrochloride may be reduced.

Q3: What are the primary strategies to improve the solubility of this compound hydrochloride?

A3: Several strategies can be employed to enhance the solubility and dissolution rate of this compound hydrochloride. These can be broadly categorized as follows:

  • pH Adjustment: Lowering the pH of the aqueous medium can significantly increase the solubility of this basic compound.

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase solubility by reducing the polarity of the solvent system.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule within their hydrophobic core, forming an inclusion complex with enhanced aqueous solubility.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecule.

  • Solid Dispersions: Dispersing this compound hydrochloride in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Q4: Which excipients are commonly used to enhance the solubility of hydrochloride salts like this compound hydrochloride?

A4: A variety of excipients can be used, depending on the chosen strategy:

  • pH modifiers: Citric acid, tartaric acid, and phosphate buffers.

  • Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG) 300/400, and glycerin.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles compared to native β-cyclodextrin.

  • Surfactants: Polysorbates (Tween® 20, Tween® 80), sorbitan esters (Span®), and poloxamers (Pluronic®).

  • Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs), and copolymers like Soluplus®.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Drug precipitates after initial dissolution. pH shift: The pH of the solution may have shifted towards neutral or basic, causing the less soluble free base to precipitate.Maintain a sufficiently acidic pH by using a suitable buffer system. A pH below the pKa of the free base is generally recommended.
Supersaturation and Crystallization: Rapid solvent removal or temperature change may have created a thermodynamically unstable supersaturated solution.Consider adding a crystallization inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), to the formulation.
Inconsistent solubility results between experiments. Hygroscopicity: this compound hydrochloride is hygroscopic, and water absorption can affect its apparent weight and dissolution behavior.Store the compound in a desiccator and handle it in a controlled humidity environment.
Polymorphism: Different crystalline forms (polymorphs) of the drug may exist, each with a unique solubility profile.Characterize the solid-state properties of your material using techniques like XRPD and DSC to ensure consistency.
Low drug loading is achievable with a chosen solubilization method. Limited capacity of the excipient: The chosen excipient (e.g., cyclodextrin, surfactant) may have a limited capacity to solubilize the drug.Screen a wider range of excipients or consider combination approaches. For example, using a co-solvent in combination with a cyclodextrin can have a synergistic effect.
The formulation is too viscous for practical use. High concentration of polymers or co-solvents: High concentrations of excipients like PEGs or glycerin can significantly increase viscosity.Optimize the concentration of the excipients. Explore the use of lower viscosity grade polymers or more potent co-solvents that are effective at lower concentrations.

Data on this compound Hydrochloride Solubility

Solvent Solubility Conditions Reference
Water~ 2 mg/mLRoom Temperature
Water≥ 15 mg/mL~ 60 °C
DMSO24 mg/mLNot specified

Note: The following table provides an illustrative example of a pH-solubility profile for a hypothetical basic hydrochloride salt like this compound hydrochloride. Actual experimental data for PHC may vary.

pH of Buffer Expected Solubility Trend Rationale
2.0HighThe compound is fully protonated and exists as the highly soluble hydrochloride salt.
4.0HighWell below the pKa of the basic functional group, the compound remains predominantly in its soluble, ionized form.
6.0Moderate to LowAs the pH approaches the pKa, the concentration of the less soluble free base increases, reducing overall solubility.
7.4LowAt physiological pH, a significant portion of the compound may be in its free base form, leading to low solubility.
8.0Very LowAbove the pKa, the compound is primarily in its free base form, resulting in minimal aqueous solubility.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the solubility of this compound hydrochloride at different pH values.

Methodology:

  • Prepare a series of buffers (e.g., phosphate, citrate) with pH values ranging from 2 to 8.

  • Add an excess amount of this compound hydrochloride to a known volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved this compound hydrochloride using a validated analytical method, such as HPLC-UV.

  • Plot the determined solubility (in mg/mL or µg/mL) against the pH of the buffer.

Protocol 2: Screening of Co-solvents for Solubility Enhancement

Objective: To evaluate the effect of various co-solvents on the solubility of this compound hydrochloride.

Methodology:

  • Prepare binary solvent systems by mixing water with various co-solvents (e.g., ethanol, propylene glycol, PEG 400) at different ratios (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of this compound hydrochloride to a fixed volume of each solvent system.

  • Follow steps 3-6 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot the solubility of this compound hydrochloride as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Protocol 3: Preparation and Evaluation of Cyclodextrin Inclusion Complexes

Objective: To improve the aqueous solubility of this compound hydrochloride through complexation with cyclodextrins.

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-40% w/v).

    • Add an excess of this compound hydrochloride to each cyclodextrin solution.

    • Equilibrate the samples with constant agitation for 24-48 hours.

    • Filter the samples and analyze the supernatant for the concentration of dissolved this compound hydrochloride by HPLC.

    • Plot the drug concentration against the cyclodextrin concentration to determine the type of complexation and the stability constant.

  • Preparation of Solid Complex (Kneading Method):

    • Weigh stoichiometric amounts of this compound hydrochloride and HP-β-CD (e.g., 1:1 molar ratio).

    • Place the powders in a mortar and add a small amount of a hydro-alcoholic solution to form a paste.

    • Knead the paste for 60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Evaluation:

    • Determine the aqueous solubility of the prepared solid complex using the method described in Protocol 1 (in a single buffer, e.g., pH 7.4).

    • Characterize the complex using techniques like DSC, XRPD, and FTIR to confirm the formation of an inclusion complex.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubility Enhancement Strategies cluster_eval Evaluation & Optimization start Poorly Soluble This compound HCl physchem Physicochemical Characterization (pKa, logP, crystal form) start->physchem ph_sol Determine pH-Solubility Profile physchem->ph_sol ph_adjust pH Adjustment (Buffering) ph_sol->ph_adjust cosolvent Co-solvency Screening ph_sol->cosolvent cyclodextrin Cyclodextrin Complexation ph_sol->cyclodextrin solid_disp Solid Dispersion (Amorphization) ph_sol->solid_disp sol_eval Solubility & Dissolution Testing ph_adjust->sol_eval cosolvent->sol_eval cyclodextrin->sol_eval solid_disp->sol_eval stability Physical & Chemical Stability Assessment sol_eval->stability optimize Optimize Formulation (Excipient levels, ratios) stability->optimize optimize->sol_eval Re-evaluate final Lead Formulation for further studies optimize->final

Caption: Workflow for Overcoming Poor Solubility of this compound HCl.

signaling_pathway cluster_receptor Receptor Interaction cluster_effects Cellular & Physiological Effects PHC This compound Hydrochloride (PHC) M1_M3_Receptor Muscarinic M1/M3 Receptors PHC->M1_M3_Receptor Antagonist Anti_Inflammatory Anti-inflammatory Effects PHC->Anti_Inflammatory Additional Effects Inhibit_PSNS Inhibition of Parasympathetic Activity M1_M3_Receptor->Inhibit_PSNS Reduce_Secretion Reduced Mucus Secretion Inhibit_PSNS->Reduce_Secretion Relax_Smooth_Muscle Smooth Muscle Relaxation Inhibit_PSNS->Relax_Smooth_Muscle

Caption: Simplified Mechanism of Action of this compound Hydrochloride.

References

Technical Support Center: Penehyclidine Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penehyclidine hydrochloride (PHC). The following information is designed to address common challenges related to the solubility, stability, and use of this compound in typical cell culture media.

Frequently Asked Questions (FAQs)

1. What is this compound Hydrochloride (PHC) and what is its mechanism of action?

This compound hydrochloride is a selective anticholinergic drug that functions as an antagonist of M1 and M3 muscarinic acetylcholine receptors.[1] By blocking these receptors, PHC can modulate various cellular processes, including inflammation, apoptosis, and cell viability.[2][3] It has been shown to have protective effects on various cell types, including cardiomyocytes and endothelial cells, often through the activation of signaling pathways like PI3K/AKT and the inhibition of inflammatory pathways such as NF-κB.

2. What are the recommended solvent and storage conditions for PHC?

PHC is typically supplied as a hygroscopic powder and should be stored in a desiccated environment at -20°C. For creating stock solutions, sterile water is a suitable solvent, with a solubility of up to 2 mg/mL. To aid dissolution, gentle warming and sonication in an ultrasonic bath are recommended. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What is a typical working concentration for PHC in cell culture?

The optimal working concentration of PHC is highly dependent on the cell type and the specific experimental goals. For example, a concentration of 0.1 µM has been shown to be effective in protecting H9c2 cardiomyocytes from reperfusion injury. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

4. What are the known signaling pathways affected by PHC?

PHC has been reported to influence several key signaling pathways, including:

  • PI3K/AKT Pathway: Activation of this pathway is associated with the protective effects of PHC against cell injury.

  • NF-κB Pathway: PHC can inhibit the activation of NF-κB, a key regulator of inflammation.

  • mTOR/Keap1/Nrf2 Pathway: This pathway is involved in the regulation of autophagy and cellular stress responses and can be modulated by PHC.

  • JNK/SAPK Pathway: This pathway is implicated in inflammatory responses and can be inhibited by PHC.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation of PHC in culture medium - Exceeding solubility limit- Rapid dilution of stock solution- pH shift in the medium- Ensure the final concentration does not exceed the solubility limit.- Perform a stepwise dilution of the stock solution into the pre-warmed (37°C) culture medium.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.
Unexpected Cell Death or Cytotoxicity - PHC concentration is too high- Solvent (e.g., DMSO if used) toxicity- Cell line is particularly sensitive to anticholinergic effects- Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.- Ensure the final solvent concentration is minimal (typically <0.1%).- Screen different cell lines if the observed toxicity is inherent to the chosen line.
Inconsistent or Non-Reproducible Results - Instability of PHC in solution- Variation in cell passage number or health- Inconsistent incubation times- Prepare fresh dilutions of PHC from a frozen stock for each experiment.- Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.- Standardize all incubation times precisely.
Altered Cell Morphology - PHC may induce morphological changes in some cell lines.- Document any morphological changes with microscopy.- Determine if these changes are correlated with cytotoxicity or a specific cellular response.
Potential Assay Interference - PHC may interfere with certain assay reagents or detection methods.- Run appropriate controls, including a "PHC only" condition (without cells) to check for direct interference with the assay readout.- Consult the literature for known interferences of anticholinergic compounds with your specific assay.

Quantitative Data Summary

Table 1: Effect of this compound Hydrochloride on Cell Viability and Apoptosis in H9C2 Cardiomyocytes Subjected to Simulated Ischemia-Reperfusion (SIR)

Treatment GroupConcentration (µM)Cell Viability (OD Value)Apoptosis Rate (%)
Control0Not specifiedNot specified
SIR0Decreased vs. ControlIncreased vs. Control
SIR + PHC0.05Increased vs. SIRNot specified
SIR + PHC0.1Significantly Increased vs. SIRSignificantly Decreased vs. SIR

Data summarized from a study on H9C2 cells.

Experimental Protocols

1. Preparation of this compound Hydrochloride Stock Solution

  • Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Weigh the desired amount of PHC powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water to achieve a stock solution of 2 mg/mL.

  • To aid dissolution, gently warm the solution to 37°C and sonicate in an ultrasonic water bath until the powder is completely dissolved.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. General Protocol for Cell Treatment

  • Culture your cells of interest to the desired confluency (typically 70-80%) in a suitable culture vessel.

  • Prepare the final working concentrations of PHC by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform a serial dilution.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of PHC or vehicle control.

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with downstream analysis (e.g., cell viability assay, apoptosis assay, western blotting).

3. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of PHC as described in the general protocol.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_0 This compound Hydrochloride (PHC) Treatment Workflow A Prepare PHC Stock Solution C Perform Dose-Response Experiment A->C B Seed and Culture Cells B->C D Treat Cells with Optimal PHC Concentration C->D E Incubate for Desired Time D->E F Downstream Analysis (e.g., Viability, Apoptosis, Western Blot) E->F

Caption: General experimental workflow for using this compound hydrochloride in cell culture.

G cluster_1 PHC-Mediated Protective Signaling Pathway PHC This compound Hydrochloride (PHC) M1M3 M1/M3 Muscarinic Receptors PHC->M1M3 Antagonizes PI3K PI3K M1M3->PI3K Activates AKT AKT PI3K->AKT CellProtection Cell Protection (Anti-apoptosis, Pro-survival) AKT->CellProtection

Caption: Simplified PI3K/AKT signaling pathway activated by PHC.

G cluster_2 PHC-Mediated Anti-Inflammatory Pathway PHC This compound Hydrochloride (PHC) NFkB NF-κB Activation PHC->NFkB Inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->NFkB InflammatoryResponse Inflammatory Response (e.g., TNF-α, IL-6 release) NFkB->InflammatoryResponse

Caption: Inhibition of the NF-κB inflammatory pathway by PHC.

References

Validation & Comparative

A Comparative Guide to Penehyclidine and Scopolamine for Postoperative Nausea and Vomiting (PONV) Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers and Drug Development Professionals

Postoperative nausea and vomiting (PONV) remains a significant challenge in the perioperative period, affecting patient comfort, recovery time, and healthcare costs. Anticholinergic agents, which antagonize muscarinic receptors involved in the emetic pathway, are a cornerstone of multimodal PONV prophylaxis. This guide provides a detailed comparison of two such agents: penehyclidine, a newer selective antimuscarinic, and scopolamine, a long-established non-selective antagonist.

Mechanism of Action

Both this compound and scopolamine exert their antiemetic effects by blocking muscarinic acetylcholine receptors. However, their receptor selectivity differs. This compound demonstrates a higher selectivity for M1 and M3 muscarinic receptor subtypes, while having minimal effect on the M2 subtype, which may translate to a different side effect profile, particularly concerning cardiovascular effects.[1][2] Scopolamine, in contrast, is a non-selective muscarinic antagonist.[3][4]

The binding of these antagonists to muscarinic receptors in the central nervous system, particularly in the vestibular nuclei and the solitary tract nucleus, is believed to interrupt the transmission of visceral afferent signals that trigger nausea and vomiting.

cluster_EmeticStimuli Emetic Stimuli cluster_CNS Central Nervous System cluster_Drugs Anticholinergic Prophylaxis Surgery Surgery Vestibular Nuclei Vestibular Nuclei Surgery->Vestibular Nuclei Anesthesia Anesthesia Solitary Tract Nucleus Solitary Tract Nucleus Anesthesia->Solitary Tract Nucleus Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center ACh (Muscarinic) Solitary Tract Nucleus->Vomiting Center ACh (Muscarinic) Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting This compound This compound This compound->Vomiting Center Antagonism Scopolamine Scopolamine Scopolamine->Vomiting Center Antagonism PatientScreening Patient Screening & Enrollment (e.g., ASA I-III, scheduled for elective surgery) Randomization Randomization PatientScreening->Randomization GroupA Group A: this compound Administration (e.g., 0.5 mg IV) Randomization->GroupA GroupB Group B: Scopolamine Administration (e.g., Transdermal Patch) Randomization->GroupB GroupC Group C: Placebo/Control Randomization->GroupC AnesthesiaInduction Induction & Maintenance of Anesthesia GroupA->AnesthesiaInduction GroupB->AnesthesiaInduction GroupC->AnesthesiaInduction Surgery Surgical Procedure AnesthesiaInduction->Surgery PostoperativeMonitoring Postoperative Monitoring (e.g., 0-2h, 2-24h, 24-48h) Surgery->PostoperativeMonitoring DataCollection Data Collection: - Incidence of Nausea & Vomiting - Need for Rescue Antiemetics - Side Effects (Dry Mouth, Dizziness, etc.) PostoperativeMonitoring->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

References

Penehyclidine Hydrochloride: A Comparative Efficacy Analysis Against Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profile of penehyclidine hydrochloride (PHC) against other established anticholinergic agents, including atropine, scopolamine, and glycopyrrolate. The information is supported by experimental data from clinical trials and meta-analyses to assist in research and development decisions.

Mechanism of Action: The Advantage of Receptor Selectivity

This compound hydrochloride is an anticholinergic drug that functions by competitively antagonizing muscarinic acetylcholine receptors (mAChRs).[1] A key pharmacological advantage of this compound lies in its selective blockade of M1 and M3 receptor subtypes while having a negligible effect on M2 receptors.[2][3] This selectivity is crucial, as M1 and M3 receptors are primarily located in the central nervous system, airway smooth muscle, and submucosal glands, whereas M2 receptors are predominantly found in the heart.[1][2]

In contrast, traditional anticholinergics like atropine are non-selective, blocking M1, M2, and M3 receptors. The blockade of cardiac M2 receptors by atropine can lead to significant cardiovascular side effects, most notably an increased heart rate (tachycardia). This compound's M2-sparing mechanism allows it to exert desired anticholinergic effects, such as reducing respiratory secretions and preventing vagal reflexes, without the common cardiovascular adverse effects.

Anticholinergic_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Gland, Smooth Muscle, Heart) cluster_drugs Anticholinergic Agents ACh_storage Acetylcholine (ACh) Storage M1_M3 M1 / M3 Receptors Glandular Secretion Smooth Muscle Contraction ACh_storage->M1_M3 ACh Release M2 M2 Receptor Heart Rate (SA Node) ACh_storage->M2 ACh Release Response1 Secretion / Contraction M1_M3->Response1 Activates Response2 Bradycardia M2->Response2 Activates (Slows HR) This compound This compound This compound->M1_M3 Blocks Atropine Atropine Atropine->M1_M3 Blocks Atropine->M2 Blocks

Mechanism of Action of this compound vs. Atropine.

Comparative Efficacy Data

Quantitative data from comparative studies are summarized below, highlighting the performance of this compound against atropine and glycopyrrolate in different clinical applications.

This compound vs. Atropine in Acute Organophosphorus Pesticide Poisoning (AOPP)

A major clinical application of this compound is in the treatment of AOPP, where it serves as an antidote. A meta-analysis encompassing 240 studies and 20,797 subjects demonstrated the superior efficacy and safety of this compound over atropine.

Table 1: this compound vs. Atropine in AOPP Treatment (Meta-Analysis Results)

Outcome MeasureRisk Ratio (RR) / Mean Difference (WMD/SMD)95% Confidence Interval (CI)Result Favoring this compound
Mortality Rate RR = 0.200.16 – 0.25Significant
Overall Complication Rate RR = 0.350.28 – 0.43Significant
Overall Adverse Reaction Rate RR = 0.190.17 – 0.22Significant
Incidence of Restlessness RR = 0.260.22 – 0.29Significant
Incidence of Urinary Retention RR = 0.200.16 – 0.24Significant
Hospitalization Time (days) WMD = -3.89-4.37 to -3.41Significant
Coma Time (hours) WMD = -5.57-7.20 to -3.95Significant
Mechanical Ventilation Time (days) WMD = -2.16-2.79 to -1.53Significant
Symptom Disappearance Time SMD = -2.13-2.35 to -1.90Significant

RR (Risk Ratio) < 1 favors this compound. WMD/SMD (Weighted/Standardized Mean Difference) < 0 favors this compound.

This compound vs. Glycopyrrolate for Prevention of Postoperative Nausea and Vomiting (PONV)

This compound has been compared to glycopyrrolate as a preanesthetic medication to prevent PONV. A randomized controlled trial in patients undergoing laparoscopic cholecystectomy showed this compound to be more effective, particularly in the immediate postoperative period.

Table 2: this compound vs. Glycopyrrolate in PONV Prevention

Outcome MeasureThis compound GroupGlycopyrrolate GroupNormal Saline GroupP-value
PONV Incidence (within 1h post-op) Significantly LowerHigher than this compoundHigher than this compound< 0.05
Incidence of Bradycardia Significantly Higher than GlycopyrrolateLowerSimilar to this compound< 0.05
Incidence of Dry Mouth HighSlightly Higher (not significant)Significantly Lower0.002

The study also noted that heart rate was markedly lower in the this compound group compared to the glycopyrrolate group at several key time points, including before anesthesia induction and after endotracheal intubation, highlighting its cardiovascular stability.

This compound vs. Scopolamine

This compound is a derivative of scopolamine. While both are effective in preventing PONV, this compound offers a significantly longer half-life (10.35 hours) compared to scopolamine (1.35 hours), potentially providing more sustained antiemetic effects. Transdermal scopolamine, a common formulation for PONV, is associated with side effects like visual disturbances, agitation, and sedation.

Experimental Protocols

Protocol for this compound vs. Glycopyrrolate in PONV Prevention

The following workflow outlines the methodology of the prospective, randomized, double-blind, controlled trial comparing this compound and glycopyrrolate.

  • Study Design: A prospective, randomized, double-blind, controlled trial.

  • Participants: 120 patients scheduled for laparoscopic cholecystectomy were enrolled. Exclusion criteria included a history of motion sickness, PONV, severe cardiovascular diseases, and glaucoma.

  • Randomization: Patients were randomly assigned to one of three groups:

    • This compound Group (Group P): Received this compound hydrochloride.

    • Glycopyrrolate Group (Group G): Received glycopyrrolate.

    • Control Group (Group C): Received normal saline.

  • Intervention: The assigned premedication was administered intravenously 30 minutes before anesthesia induction.

  • Data Collection: Key parameters were recorded throughout the perioperative period, including:

    • Incidence and severity of PONV at multiple time points post-surgery.

    • Hemodynamic parameters (Heart Rate, Mean Arterial Pressure).

    • Anesthetic consumption.

    • Incidence of adverse events (e.g., dry mouth, bradycardia).

  • Statistical Analysis: Data were analyzed to compare the outcomes between the three groups.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention Groups cluster_procedure Procedure & Data Collection cluster_analysis Analysis A Patient Enrollment (N=120, Laparoscopic Cholecystectomy) B Informed Consent & Baseline Assessment A->B C Randomization B->C D1 Group P: This compound IV C->D1 1:1:1 D2 Group G: Glycopyrrolate IV C->D2 D3 Group C: Normal Saline IV C->D3 E Anesthesia Induction & Surgery D1->E D2->E D3->E F Intraoperative Monitoring (Hemodynamics, Anesthetic Use) E->F G Postoperative Observation (PACU) F->G H Data Collection: PONV, Adverse Events (Dry Mouth) G->H I Statistical Analysis (Comparison of Outcomes) H->I

Workflow for a Randomized Controlled Trial.

Summary and Conclusion

This compound hydrochloride demonstrates a favorable efficacy and safety profile compared to other anticholinergic agents, primarily due to its selective antagonism of M1 and M3 muscarinic receptors.

  • vs. Atropine: this compound is significantly more effective and safer in the context of AOPP, leading to lower mortality, fewer complications, and reduced adverse reactions.

  • vs. Glycopyrrolate: this compound shows superior efficacy in preventing early PONV and maintains greater cardiovascular stability by causing less of an increase in heart rate.

  • vs. Scopolamine: this compound offers a much longer half-life, suggesting a more prolonged duration of action.

The primary side effect associated with this compound, consistent with its class, is dry mouth. Its key advantage is the minimal impact on heart rate, making it a preferable option in patients where cardiovascular stability is a priority. These properties suggest that this compound is a valuable anticholinergic agent with distinct clinical advantages, warranting its consideration in relevant research and drug development pipelines.

References

A Comparative Analysis of Penehyclidine and Glycopyrrolate: Pharmacology, Efficacy, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of penehyclidine hydrochloride and glycopyrrolate, two significant anticholinergic agents. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their pharmacological profiles, clinical performance supported by experimental data, and safety considerations.

Introduction and Pharmacological Profile

This compound hydrochloride and glycopyrrolate are anticholinergic drugs that function by antagonizing muscarinic acetylcholine receptors.[1] While both are employed to inhibit glandular secretions and manage smooth muscle spasms, their distinct chemical structures and pharmacokinetic properties lead to different clinical applications and side-effect profiles.[1]

This compound is a liposoluble drug, which allows it to cross the blood-brain barrier and exert both central and peripheral effects.[1] It is noted for its selective antagonism of M1 and M3 muscarinic receptors, with a negligible impact on cardiac M2 receptors.[2] This selectivity contributes to its potent effects with fewer cardiovascular side effects compared to non-selective agents.

In contrast, glycopyrrolate is a quaternary ammonium compound. Its structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral actions and a lower incidence of central nervous system (CNS) side effects. Glycopyrrolate acts as a non-selective antagonist at peripheral M1 and M3 receptors.

Mechanism of Action

Both drugs exert their effects by competitively blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve impulses. The key difference lies in their site of action and receptor selectivity. Glycopyrrolate's effects are primarily peripheral, making it a choice agent for reducing secretions without causing CNS side effects. This compound's ability to penetrate the CNS allows it to be used in conditions requiring central anticholinergic activity, such as organophosphate poisoning, but also carries a risk of central side effects. This compound's selectivity for M1 and M3 receptors over M2 receptors is a significant advantage, as it can effectively reduce secretions and bronchospasm (M3-mediated) without significantly increasing heart rate (an M2-mediated effect).

Anticholinergic_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell (e.g., Smooth Muscle, Gland) cluster_2 Physiological Response ACh_source Acetylcholine (ACh) Synthesis & Storage Receptors M1 Receptor M2 Receptor (Cardiac) M3 Receptor (Glands, Smooth Muscle) ACh_source->Receptors ACh Release Response Glandular Secretion Bronchoconstriction Bradycardia Receptors->Response Signal Transduction PHC This compound PHC->Receptors:m1 Blocks (High Selectivity) Crosses BBB PHC->Receptors:m3 Blocks (High Selectivity) GLY Glycopyrrolate GLY->Receptors:m1 Blocks (Peripheral) Does not cross BBB GLY->Receptors:m3 Blocks (Peripheral)

Figure 1: Mechanism of this compound and Glycopyrrolate.

Data Presentation: Pharmacological and Pharmacokinetic Properties

The fundamental differences in the chemical nature of this compound and glycopyrrolate are reflected in their pharmacokinetic profiles.

Table 1: Comparative Pharmacological Properties

Property This compound Hydrochloride Glycopyrrolate
Drug Class Anticholinergic, Antimuscarinic Anticholinergic, Antimuscarinic
Chemical Structure Tertiary Amine Quaternary Ammonium
Blood-Brain Barrier Crosses BBB (liposoluble) Does not cross BBB
Receptor Selectivity Selective for M1/M3 over M2 Non-selective for M1/M3

| Primary Site of Action | Central and Peripheral | Peripheral |

Table 2: Comparative Pharmacokinetic Parameters

Parameter This compound Hydrochloride Glycopyrrolate
Route of Admin. Intramuscular, Intravenous Oral, Intramuscular, Intravenous, Inhaled, Topical
Onset of Action (IV) Not specified ~1 minute
Elimination Half-life ~10.35 hours ~0.83 hours (IV), longer after inhalation due to slow absorption
Metabolism/Elimination Not specified Primarily urinary excretion

| Oral Bioavailability | Not specified | Low and variable |

Clinical Efficacy and Applications

Preanesthetic Medication and Prevention of Postoperative Nausea and Vomiting (PONV)

Both drugs are used in anesthesia to reduce glandular secretions and prevent vagal reflexes. However, a key study comparing their efficacy in preventing PONV in patients undergoing laparoscopic cholecystectomy revealed significant differences.

Table 3: Clinical Efficacy in PONV Prevention (within 1 hour post-op)

Treatment Group Incidence of PONV
This compound Significantly lower than Glycopyrrolate and Saline groups
Glycopyrrolate No significant difference from Saline group
Normal Saline (Control) Baseline incidence

Data from a prospective, randomized, double-blind, controlled trial involving 120 patients.

This study concluded that this compound hydrochloride is more effective than glycopyrrolate in preventing PONV, particularly in the early postoperative period.

Hemodynamic Stability

The same study also highlighted differences in hemodynamic effects. Glycopyrrolate was associated with a higher heart rate compared to this compound during several phases of the surgical procedure. Conversely, the incidence of bradycardia was significantly higher in the this compound and control groups than in the glycopyrrolate group. This aligns with this compound's known M2-sparing mechanism.

Other Applications
  • Organophosphate Poisoning: this compound is widely used in China for treating organophosphate poisoning, where it has shown advantages over atropine, including reduced mortality and fewer adverse reactions. Its central and peripheral actions are beneficial in antagonizing the widespread effects of poisoning. Glycopyrrolate can be considered an alternative to treat the peripheral muscarinic effects but cannot address the central effects as it does not cross the blood-brain barrier.

  • Chronic Obstructive Pulmonary Disease (COPD): Both drugs have a role in managing obstructive airway diseases. Glycopyrrolate is available as an inhaled long-acting muscarinic antagonist (LAMA) for maintenance treatment of COPD, where it improves lung function and quality of life. This compound has also been studied as a potential agent for COPD, possibly through its ability to attenuate Toll-like receptors.

Safety and Adverse Effects

The most common adverse effect for both drugs is dry mouth, a typical anticholinergic effect. Studies show a significantly higher incidence of dry mouth in both this compound and glycopyrrolate groups compared to placebo, with no statistically significant difference between the two active drugs.

Table 4: Comparative Adverse Effect Profile

Adverse Effect This compound Hydrochloride Glycopyrrolate
Dry Mouth Common; incidence similar to glycopyrrolate Common; incidence similar to this compound
Tachycardia Less pronounced due to M2 receptor sparing More pronounced than this compound
Bradycardia Higher incidence compared to glycopyrrolate Lower incidence

| CNS Effects | Possible (e.g., dizziness, delirium) due to BBB crossing | Minimal, as it does not cross the BBB |

Experimental Protocols

Key Experiment: this compound vs. Glycopyrrolate for PONV Prevention

The primary data for direct comparison comes from a prospective, randomized, double-blind, controlled trial.

  • Objective: To investigate the effect of preoperative glycopyrrolate and this compound hydrochloride on postoperative nausea and vomiting in patients undergoing laparoscopic cholecystectomy.

  • Study Design: 120 patients were randomly assigned to one of three groups: the glycopyrrolate group, the this compound hydrochloride group, or a normal saline (control) group.

  • Methodology: The assigned drug was administered as premedication before the induction of general anesthesia. Anesthesia was standardized for all patients.

  • Endpoints: The primary outcome was the incidence of PONV within the first hour post-surgery. Secondary outcomes included hemodynamic parameters (heart rate, mean arterial pressure) at various time points, anesthetic consumption, duration of stay in the postanesthesia care unit (PACU), and other perioperative adverse events like dry mouth and bradycardia.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the three groups.

Experimental_Workflow cluster_workflow Clinical Trial Workflow p1 Patient Recruitment (n=120, Laparoscopic Cholecystectomy) p2 Randomization (Double-Blind) p1->p2 g1 Group P: This compound HCl p2->g1 g2 Group G: Glycopyrrolate p2->g2 g3 Group C: Normal Saline p2->g3 p3 Preoperative Drug Administration g2->p3 p4 General Anesthesia & Surgery p3->p4 p5 Postoperative Monitoring in PACU p4->p5 p6 Data Collection & Analysis - PONV Incidence - Hemodynamics (HR, MAP) - Adverse Events (Dry Mouth) p5->p6

Figure 2: Workflow for a comparative clinical trial.

Conclusion

This compound hydrochloride and glycopyrrolate are both effective anticholinergic agents, but their use is guided by their distinct pharmacological profiles.

  • This compound demonstrates superior efficacy in preventing early PONV compared to glycopyrrolate and offers better cardiovascular stability by sparing M2 receptors, resulting in less tachycardia. Its ability to cross the blood-brain barrier makes it a critical treatment for central cholinergic syndromes like organophosphate poisoning.

  • Glycopyrrolate remains a valuable agent for its potent peripheral effects, particularly in reducing secretions, with the significant advantage of minimal CNS side effects. This makes it a safer choice for routine premedication in patients where central anticholinergic effects are undesirable. Its formulation for inhalation also establishes it as a mainstay in the long-term management of COPD.

The choice between this compound and glycopyrrolate should be based on the specific clinical goal, the desired site of action (central vs. peripheral), and the patient's cardiovascular and neurological status.

References

Penehyclidine Hydrochloride and its Impact on Advanced Oxidation Protein Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of penehyclidine hydrochloride (PHC) and its potential role in modulating Advanced Oxidation Protein Products (AOPP), a key biomarker of oxidative stress. While direct meta-analyses of PHC clinical trials specifically targeting AOPP are not currently available, this document synthesizes the existing preclinical and clinical evidence of PHC's antioxidant properties and compares it with alternative therapies for conditions associated with high AOPP levels, such as sepsis and Acute Respiratory Distress Syndrome (ARDS).

This compound Hydrochloride: An Overview of its Antioxidant Properties

This compound hydrochloride is an anticholinergic drug with demonstrated anti-inflammatory and antioxidant effects.[1][2] Preclinical studies have shown that PHC can mitigate oxidative stress by activating the ROS/Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative damage.[1] Animal studies have further substantiated these findings, showing that PHC can reduce levels of oxidative stress markers like malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) in models of sepsis, ARDS, and ischemia-reperfusion injury.[3][4]

While clinical trials have not specifically focused on AOPP as a primary endpoint for PHC treatment, the consistent observation of its impact on other oxidative stress biomarkers suggests a strong potential for reducing AOPP levels.

Comparative Analysis of this compound Hydrochloride and Alternative Therapies

In critical care settings where oxidative stress is a major contributor to pathogenesis, such as in sepsis and ARDS, several therapeutic agents are employed. This section compares PHC with corticosteroids and other antioxidant therapies in the context of their potential to modulate oxidative stress.

Data Summary of Clinical Trials on Oxidative Stress Markers

The following table summarizes data from clinical trials investigating the effect of PHC and alternative treatments on various oxidative stress markers. It is important to note the absence of direct AOPP measurements in PHC trials.

TreatmentConditionOxidative Stress MarkerKey FindingsReference
This compound Hydrochloride Sepsis (Animal Model)SOD, MDAIncreased SOD activity and decreased MDA content.
ARDS (Animal Model)SOD, MDASignificantly increased SOD activity and decreased MDA levels in lung tissue.
Corticosteroids SepsisN/AMultiple meta-analyses show a reduction in mortality and shock reversal, with immunomodulatory effects that may indirectly impact oxidative stress. Direct AOPP data is limited.
ARDSN/AMay improve oxygenation and reduce ventilator-free days, but data on specific oxidative stress markers is inconsistent.
N-acetylcysteine (NAC) ARDSN/AA prospective, randomized, placebo-controlled study showed no significant improvement in the PaO2/FiO2 ratio.
Vitamin C SepsisThiobarbituric acid reactive substances (TBARS)A clinical trial showed that high-dose vitamin C administration was associated with a reduction in TBARS levels.

Experimental Protocols

Measurement of Advanced Oxidation Protein Products (AOPP)

The determination of AOPP levels in plasma is typically performed using a spectrophotometric method. The following protocol is a generalized representation based on established methodologies.

  • Sample Preparation: Plasma samples are diluted, often with a phosphate-buffered saline (PBS) solution.

  • Reagent Addition: Potassium iodide (KI) is added to the diluted plasma, followed by the addition of acetic acid to create an acidic environment.

  • Spectrophotometric Measurement: The absorbance of the reaction mixture is measured at 340 nm. The concentration of AOPP is determined by comparing the absorbance to a standard curve generated with chloramine-T.

  • Data Expression: AOPP levels are typically expressed as micromoles per liter (µmol/L) of chloramine-T equivalents.

Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA)

SOD activity and MDA levels are commonly measured using commercially available ELISA kits according to the manufacturer's instructions. These assays typically involve colorimetric reactions that are quantified by measuring absorbance at a specific wavelength.

Visualizing the Science: Diagrams of Pathways and Processes

Signaling Pathway of this compound Hydrochloride's Antioxidant Effect

cluster_outcome Outcome PHC This compound Hydrochloride ROS Reactive Oxygen Species (ROS) PHC->ROS Inhibits Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Expression Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD) ARE->Antioxidant_Enzymes Induces Expression Oxidative_Stress Oxidative Stress (e.g., AOPP, MDA) HO1->Oxidative_Stress Reduces Antioxidant_Enzymes->Oxidative_Stress Reduces Cellular_Protection Cellular Protection

Caption: Proposed signaling pathway of this compound Hydrochloride's antioxidant activity.

Experimental Workflow for a Clinical Trial on Sepsis

Screening Patient Screening (Sepsis Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Data Collection (Blood Samples for AOPP, etc.) Informed_Consent->Baseline Randomization Randomization Group_A Treatment Group (Standard Care + PHC) Randomization->Group_A Group_B Control Group (Standard Care + Placebo) Randomization->Group_B Treatment_Admin Treatment Administration Group_A->Treatment_Admin Group_B->Treatment_Admin Baseline->Randomization Follow_Up Follow-up Assessments (e.g., Day 3, 7, 28) Treatment_Admin->Follow_Up Data_Analysis Data Analysis (AOPP Levels, Clinical Outcomes) Follow_Up->Data_Analysis PHC This compound Hydrochloride Administration Antioxidant Antioxidant Effect PHC->Antioxidant Anti_inflammatory Anti-inflammatory Effect PHC->Anti_inflammatory AOPP_Reduction Reduced AOPP Levels (Hypothesized) Antioxidant->AOPP_Reduction Anti_inflammatory->AOPP_Reduction Organ_Protection Organ Protection (e.g., Lung, Kidney) AOPP_Reduction->Organ_Protection Improved_Outcome Improved Clinical Outcome Organ_Protection->Improved_Outcome

References

Penehyclidine in the Spotlight: A Comparative Guide to M1/M3 Antagonists in Respiratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Penehyclidine hydrochloride with other prominent M1/M3 muscarinic receptor antagonists used in respiratory research, including Tiotropium, Aclidinium, Glycopyrrolate, and Umeclidinium. This document synthesizes preclinical and clinical data to highlight their comparative pharmacology, efficacy in improving lung function, and anti-inflammatory properties.

This compound hydrochloride is an anticholinergic drug that selectively blocks M1 and M3 muscarinic receptors.[1][2] This targeted action on receptors crucial for bronchoconstriction and mucus secretion in the airways makes it a subject of interest in respiratory research, particularly for conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][2] This guide places this compound in the context of more established M1/M3 antagonists, offering a data-driven comparison of their performance.

Comparative Pharmacology: Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of muscarinic antagonists are largely determined by their binding affinity and selectivity for different muscarinic receptor subtypes (M1, M2, and M3). While M1 and M3 receptors in the lungs are the primary targets for bronchodilation, antagonism of M2 receptors can sometimes lead to unwanted cardiovascular side effects.

DrugM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)Receptor Selectivity Profile
This compound Data not availableData not availableData not availableSelective M1 and M3 antagonist.[1]
Tiotropium Data not availableData not availableData not availableAntagonist of M1 to M5 receptors.
Aclidinium Data not availableData not availableData not availablePotent and selective muscarinic antagonist with subnanomolar affinity for all five human muscarinic receptors (M1-M5).
Glycopyrrolate Data not availableData not availableData not availableCompetitively binds to each of the M1, M2, and M3 receptors without preference.
Umeclidinium 0.050.160.07Similar affinity for M1-M5 mAChRs, with Ki values ranging from 0.05 to 0.16 nM.

Note: Ki values can vary depending on the experimental conditions and tissue source. The absence of a specific value indicates that directly comparable data was not found in the reviewed literature.

Efficacy in Improving Lung Function: Preclinical and Clinical Data

Improvements in lung function, particularly the Forced Expiratory Volume in 1 second (FEV1), are a key measure of efficacy for bronchodilators.

DrugStudy TypeModel/Patient PopulationKey Findings on Lung Function
This compound PreclinicalRats with COPDReduces airway resistance and improves lung compliance.
Tiotropium Clinical TrialPatients with COPDSignificant improvement in trough FEV1 of 102 mL compared to placebo after 12 weeks. In the UPLIFT trial, tiotropium showed a mean difference in FEV1 before bronchodilator use of 87–103 mL compared to placebo.
Aclidinium Clinical TrialPatients with moderate-to-severe COPDAt 12 weeks, twice-daily aclidinium 400 μg showed a significant improvement in trough FEV1 of 124 mL compared to placebo.
Glycopyrrolate Clinical TrialPatients with moderate-to-severe COPDTwice-daily glycopyrrolate 15.6 μg demonstrated a statistically significant and clinically meaningful treatment difference of 123 mL in FEV1 AUC0-12h at Week 12 compared with placebo.
Umeclidinium Clinical TrialPatients with moderate-to-very-severe COPDOnce-daily umeclidinium 62.5 μg and 125 μg significantly improved trough FEV1 by 127 mL and 152 mL, respectively, compared with placebo on day 85.

Anti-Inflammatory Effects: A Comparative Overview

Chronic inflammation is a hallmark of respiratory diseases like COPD. The anti-inflammatory potential of M1/M3 antagonists is a growing area of research.

DrugStudy TypeModel/Patient PopulationKey Findings on Anti-Inflammatory Markers
This compound PreclinicalRats with LPS-induced ALISignificantly attenuated the upregulation of serum TNF-α and IL-6 levels. At doses of 1 and 3 mg/kg, it reduced inflammatory cell count and levels of IL-1β, IL-6, and TNF-α in bronchoalveolar lavage fluid. In a rat model of CPB-related lung injury, it significantly decreased serum TNF-α, IL-6, and IL-1β levels.
Tiotropium Clinical TrialPatients with COPDTherapy for 12 weeks led to increased cytosolic muscarinic M3 receptors and acetylated H3 histone proteins in induced sputum cells.
Aclidinium Preclinical-Data not available
Glycopyrrolate Preclinical-Data not available
Umeclidinium Preclinical-Data not available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->NFkB Inhibits Clinical_Trial_Workflow cluster_treatment Treatment Arms cluster_outcomes Outcome Measures Screening Patient Screening (COPD Diagnosis, FEV1 Criteria) Randomization Randomization Screening->Randomization Drug M1/M3 Antagonist Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) FollowUp Follow-up Assessments Treatment->FollowUp FEV1 Spirometry (FEV1) FollowUp->FEV1 Symptoms Symptom Scores FollowUp->Symptoms Safety Adverse Events FollowUp->Safety Drug->Treatment Placebo->Treatment

References

Safety Operating Guide

Safeguarding Research Environments: Proper Disposal Procedures for Penehyclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Penehyclidine hydrochloride, an anticholinergic agent. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.

This compound hydrochloride, as with all pharmaceutical waste, must be managed in accordance with federal, state, and local regulations. The primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] Improper disposal, such as flushing down the drain, can lead to environmental contamination and is strongly discouraged unless explicitly stated in the product information.[1]

General Disposal Guidelines

For unused or expired this compound hydrochloride outside of a laboratory setting, the following general steps should be followed:

  • Utilize Take-Back Programs: The safest and most environmentally responsible option is to use a pharmaceutical take-back program. These programs are often available at pharmacies or local law enforcement agencies.

  • Disposal in Household Trash (if no take-back program is available):

    • Do not crush tablets or capsules.

    • Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.

    • Place the mixture in a sealed plastic bag or container to prevent leakage.

    • Dispose of the sealed container in the household trash.

    • Remove all personal information from the original packaging before discarding it.

Laboratory Disposal Procedures for this compound Hydrochloride Waste

In a laboratory setting, chemical degradation of this compound hydrochloride waste is a recommended procedure before final disposal. As this compound hydrochloride contains an ester functional group, it is susceptible to base-catalyzed hydrolysis, also known as saponification. This process breaks the ester bond, rendering the molecule inactive.

This protocol outlines a general procedure for the chemical inactivation of this compound hydrochloride waste through saponification.

Materials:

  • This compound hydrochloride waste (solid or in solution)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

  • Glassware (beaker, stir bar, etc.)

  • pH paper or pH meter

Procedure:

  • Preparation: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE.

  • Dissolution: If the this compound hydrochloride waste is solid, dissolve it in a minimal amount of methanol or ethanol. If it is already in an organic solvent, proceed to the next step.

  • Hydrolysis:

    • Prepare a solution of sodium hydroxide or potassium hydroxide in a mixture of water and methanol or ethanol. A typical concentration is 1 to 2 Molar (M).

    • Slowly add the basic solution to the dissolved this compound hydrochloride waste while stirring. Use a stoichiometric excess of the hydroxide to ensure complete hydrolysis.

    • The reaction can be carried out at room temperature or gently heated under reflux to accelerate the process. The reaction time will vary depending on the concentration and temperature but can range from a few hours to overnight. Monitor the reaction for completion if analytical methods are available.

  • Neutralization:

    • After the hydrolysis is complete, cool the reaction mixture to room temperature.

    • Slowly and carefully add hydrochloric acid to neutralize the excess base. Monitor the pH using pH paper or a pH meter until it reaches a neutral range (pH 6-8).

  • Disposal:

    • The resulting neutralized solution contains the hydrolysis products (a carboxylic acid and an alcohol), salt, and water. This solution can now be disposed of as aqueous waste in accordance with local regulations.

ParameterRecommended Range/ValueNotes
Degradation Method Base-Catalyzed Hydrolysis (Saponification)Effective for ester-containing compounds like this compound.
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)1-2 M solution in water/alcohol mixture.
Solvent Methanol or EthanolTo dissolve the this compound hydrochloride waste.
Reaction Temperature Room Temperature to RefluxHeating will increase the rate of hydrolysis.
Reaction Time Several hours to overnightDependent on temperature and concentration.
Neutralizing Agent Hydrochloric Acid (HCl)To bring the pH to a neutral range (6-8).

Logical Workflow for this compound Hydrochloride Disposal in a Laboratory

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound hydrochloride waste in a research environment.

G This compound Hydrochloride Laboratory Waste Disposal Workflow cluster_prep Preparation cluster_hydrolysis Chemical Inactivation (Saponification) cluster_neutralize Neutralization cluster_dispose Final Disposal start This compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 dissolve Dissolve Waste in Methanol/Ethanol fume_hood->dissolve Step 3 add_base Add NaOH or KOH Solution dissolve->add_base Step 4 react Allow Reaction (Room Temp or Reflux) add_base->react Step 5 cool Cool to Room Temperature react->cool Step 6 neutralize_acid Neutralize with HCl to pH 6-8 cool->neutralize_acid Step 7 dispose_waste Dispose as Neutral Aqueous Waste neutralize_acid->dispose_waste Step 8 end End of Procedure dispose_waste->end Step 9

This compound Disposal Workflow

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound hydrochloride waste, thereby fostering a secure research environment and upholding environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Penehyclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and logistical plans for the handling and disposal of Penehyclidine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain compliance with safety regulations. The following procedures are designed to minimize exposure risk and provide clear, step-by-step guidance for all operational stages involving this potent anticholinergic agent.

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1] As a potent pharmaceutical compound, strict adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol or dust generation, such as weighing or preparing concentrated solutions. Hoods or full-facepieces can offer high protection factors.[2][3]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is required.[2]
Disposable Respirators (e.g., N95)Suitable only for low-risk activities as a secondary layer of protection. Not recommended as primary protection when handling potent compounds.[2]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable CoverallsUse coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key phases of handling, from preparation to post-experiment cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather Materials & Spill Kit don_ppe->gather_materials weigh 4. Weigh/Measure in Containment gather_materials->weigh prepare_solution 5. Prepare Solution in Fume Hood weigh->prepare_solution conduct_experiment 6. Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces 7. Decontaminate Surfaces & Equipment conduct_experiment->decontaminate_surfaces dispose_waste 8. Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational workflow for handling this compound.
Detailed Procedural Steps:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.

  • Don Full PPE: Before entering the designated area, put on all required personal protective equipment as specified in the table above.

  • Gather Materials and Spill Kit: Assemble all necessary chemicals, equipment, and a chemical spill kit before beginning work.

  • Weighing and Measuring: Weigh or measure solid this compound within a containment unit, such as a glove box or a ventilated balance enclosure, to prevent dust inhalation.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the this compound powder slowly to avoid aerosolization.

  • Conduct Experiment: Perform all experimental procedures within the designated and contained area.

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment with a validated cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including single-use PPE, in designated hazardous waste containers.

  • Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, coveralls, shoe covers, and bench paper, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour any this compound solution down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

All waste generated from handling this compound must be disposed of as hazardous chemical waste. This should be done through a licensed chemical waste management company in accordance with local, state, and federal regulations.

Experimental Protocols and Data

This compound hydrochloride is an anticholinergic drug that functions as a selective antagonist of M1 and M3 muscarinic receptors. This mechanism of action makes it a subject of interest in various research areas, including respiratory and gastrointestinal studies.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₂₀H₂₉NO₂ · HClMedChemExpress SDS
Molecular Weight 351.91 g/mol MedChemExpress SDS
CAS Number 151937-76-7MedChemExpress SDS
Appearance White to beige powderSigma-Aldrich
Solubility H₂O: 2 mg/mLSigma-Aldrich
Storage Temperature -20°C, desiccatedSigma-Aldrich
Cited Experimental Methodologies
  • In Vivo Studies in Rodents: this compound hydrochloride has been investigated in rat and mouse models to study its effects on lung injury and inflammation. In these studies, the compound is typically administered via intravenous or intraperitoneal injection at dosages ranging from 0.45 mg/kg to 1 mg/kg. The experimental workflow often involves inducing a specific condition (e.g., COPD, sepsis), administering the drug, and then collecting tissue and fluid samples for analysis of inflammatory markers and other relevant endpoints.

  • In Vitro Cytotoxicity Assays: The cytotoxicity of this compound has been evaluated using in vitro assays such as the MTT assay and neutral red uptake assay on cell lines like HepG2. These experiments involve exposing the cells to varying concentrations of the compound and then measuring cell viability to determine the 50% inhibitory concentration (IC₅₀).

Signaling Pathway

This compound has been shown to affect signaling pathways involved in inflammation. For instance, in studies of chronic obstructive pulmonary disease (COPD) in rats, this compound hydrochloride has been observed to influence the JNK/SAPK signaling pathway, which is involved in the inflammatory response.

COPD COPD Model (Rats) JNK_SAPK JNK/SAPK Pathway COPD->JNK_SAPK Activates This compound This compound HCl (1 mg/kg, IV) This compound->JNK_SAPK Inhibits Inflammation Pulmonary Inflammation JNK_SAPK->Inflammation Promotes

Caption: this compound's effect on the JNK/SAPK pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penehyclidine
Reactant of Route 2
Reactant of Route 2
Penehyclidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.